9-Phenyl-9-fluorenol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-phenylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHBDAPVWFPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180283 | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25603-67-2 | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25603-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Phenyl-9-fluorenol (CAS 25603-67-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol is an organic compound belonging to the class of fluorene (B118485) derivatives. It is characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. This substitution imparts unique chemical properties, making it a valuable intermediate in various fields, including organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, reactivity, and known applications, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄O | |
| Molecular Weight | 258.32 g/mol | |
| CAS Number | 25603-67-2 | |
| Melting Point | 93-95 °C | |
| Boiling Point | 436.4 °C at 760 mmHg | N/A |
| Density | 1.242 g/cm³ | N/A |
| pKa | 12.52 ± 0.20 (Predicted) | N/A |
| LogP | 3.951 | N/A |
| Appearance | White to off-white crystalline solid | |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, dichloromethane |
Synthesis of this compound
The most common and well-documented methods for the synthesis of this compound involve the nucleophilic addition of a phenyl organometallic reagent to 9-fluorenone (B1672902). The two primary reagents used are phenylmagnesium bromide (a Grignard reagent) and phenyllithium (B1222949).
Synthesis via Grignard Reaction
The Grignard reaction is a robust and widely used method for the preparation of this compound. The general workflow for this synthesis is depicted in the diagram below.
Experimental Protocol:
-
Materials: 9-fluorenone, bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Once the Grignard reagent has formed, a solution of 9-fluorenone in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene (B28343) or ethanol. A yield of approximately 88% can be expected.
-
Synthesis via Phenyllithium
An alternative to the Grignard reagent is the use of phenyllithium. This method also proceeds via nucleophilic addition to the carbonyl group of 9-fluorenone.
Experimental Protocol:
-
Materials: 9-fluorenone, phenyllithium solution, anhydrous diethyl ether or THF, and water.
-
Procedure:
-
A solution of 9-fluorenone in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
A solution of phenyllithium in a suitable solvent (e.g., cyclohexane/ether) is added dropwise to the cooled 9-fluorenone solution.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for an additional couple of hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated in a similar manner to the Grignard protocol.
-
Purification is achieved through recrystallization.
-
Reactivity and Downstream Synthesis
The hydroxyl group of this compound is a key functional group that allows for a variety of subsequent chemical transformations. A notable reaction is its conversion to 9-chloro-9-phenyl-fluorene, a useful synthetic intermediate.
Experimental Protocol for the Synthesis of 9-chloro-9-phenyl-fluorene:
-
Materials: this compound, thionyl chloride (SOCl₂), and diethyl ether.
-
Procedure:
-
This compound is dissolved in diethyl ether.
-
Thionyl chloride is added to the solution.
-
The reaction mixture is stirred, typically at room temperature, until the conversion is complete (monitoring by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which can be further purified if necessary.
-
Spectroscopic Data
The characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available from various suppliers and databases. | |
| ¹³C NMR | δ (ppm): 83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 | N/A |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 258. Other fragments observed at m/z 181, 152. | |
| IR Spectroscopy | Spectra available from various suppliers and databases, showing characteristic O-H and aromatic C-H stretches. |
Applications
This compound serves as a versatile compound with applications in several areas of chemical science.
Intermediate in Organic Synthesis
Its primary application is as an intermediate in the synthesis of other organic molecules. The ability to easily convert the hydroxyl group to other functionalities makes it a valuable building block. For instance, it is a precursor to 9-bromo-9-phenylfluorene, which is used in the preparation of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, valuable chiral educts for asymmetric synthesis.
Materials Science and OLEDs
The rigid and aromatic structure of the fluorene core makes this compound and its derivatives suitable for applications in materials science. It has been utilized as a component in the fabrication of organic light-emitting diodes (OLEDs). In this context, its derivatives can function as host materials for phosphorescent emitters or as components of the charge-transporting layers, contributing to the overall efficiency and stability of the device.
Potential in Drug Development
While there is limited direct biological data on this compound itself, the fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of the parent compound, 9-fluorenol, have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. For example, the parent compound, 9-fluorenol, is known to be a dopamine (B1211576) reuptake inhibitor.
The rigid, three-dimensional structure of the fluorene core provides a template for the design of molecules that can interact with biological targets. The presence of the phenyl group at the C9 position in this compound adds steric bulk and lipophilicity, which can be exploited in the design of new therapeutic agents. Therefore, this compound represents a valuable starting point for the synthesis of libraries of novel fluorene derivatives for biological screening and drug discovery programs.
The general workflow for utilizing such a scaffold in drug discovery is outlined below.
Safety and Handling
Detailed safety information is limited; however, based on its structural similarity to other aromatic alcohols and fluorene derivatives, it is recommended to handle this compound with standard laboratory precautions. This includes using personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a synthetically accessible and versatile compound with established applications in organic synthesis and materials science. While its own biological profile is not well-characterized, its rigid fluorene core presents a promising scaffold for the development of novel therapeutic agents. The detailed synthetic protocols and compiled physicochemical data in this guide are intended to facilitate its use in further research and development endeavors across various scientific disciplines.
An In-depth Technical Guide to 9-Phenyl-9-fluorenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol is a tertiary alcohol derived from fluorene (B118485), characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. This white to off-white crystalline solid is a versatile intermediate in organic synthesis, with applications ranging from the development of luminescent materials to the synthesis of potentially bioactive molecules.[1] Its rigid, aromatic structure imparts unique photophysical properties, making it a compound of significant interest in materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its applications.
Physical and Chemical Properties
This compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[1] It is a stable compound under standard conditions and is primarily used as a chemical intermediate.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O | [2] |
| Molecular Weight | 258.32 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 109-113 °C | [3] |
| Boiling Point | 436.4 °C (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, dichloromethane | [1] |
| pKa | 12.52 ± 0.20 (Predicted) |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
1H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons of the fluorenyl and phenyl groups, and a characteristic signal for the hydroxyl proton.
13C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the quaternary carbon at the 9-position and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic C-H bonds, and C-O bond.[5]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 9-fluorenone (B1672902) and phenylmagnesium bromide.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel.[6][7]
-
Caption: A flowchart illustrating the synthesis and purification process of this compound.
Chemical Reactivity and Applications
This compound serves as a key intermediate in various chemical transformations. The hydroxyl group can be readily substituted, for example, by reaction with thionyl chloride (SOCl₂) to produce 9-chloro-9-phenyl-fluorene.[1]
Its applications are notable in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and planar fluorene core, combined with the potential for further functionalization, allows for the tuning of its electronic and photophysical properties.[1][8] In OLEDs, fluorenol derivatives can function as emissive materials or as host materials for phosphorescent emitters.[8]
Furthermore, this compound and its derivatives are used as precursors for the synthesis of polyfluorene polymers. These polymers are a class of conjugated polymers with significant applications in organic electronics due to their high photoluminescence quantum yields and thermal stability.[9]
Caption: A diagram showing the key application areas of this compound.
Conclusion
This compound is a valuable compound with a well-established synthetic route and diverse applications, particularly in the realm of materials science. Its unique structural and photophysical properties make it a key building block for the development of advanced organic electronic materials. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in the effective utilization of this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 25603-67-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound | CAS#:25603-67-2 | Chemsrc [chemsrc.com]
- 5. This compound [webbook.nist.gov]
- 6. chem.iastate.edu [chem.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility of 9-Phenyl-9-fluorenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 9-Phenyl-9-fluorenol, a versatile organic compound utilized in various research and development sectors, including organic synthesis and materials science. While precise quantitative solubility data in a range of organic solvents is not extensively documented in readily available literature, this guide consolidates the existing qualitative information. Furthermore, it provides a comprehensive, standardized experimental protocol for researchers to determine the quantitative solubility of this compound in specific organic solvents. This guide is intended to be a practical resource for laboratory professionals, enabling them to ascertain the solubility parameters necessary for their specific applications, such as reaction chemistry, purification, and formulation development.
Introduction to this compound
This compound (C₁₉H₁₄O) is a tertiary alcohol derivative of fluorene (B118485), characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. It typically presents as a white to off-white crystalline solid.[1] Its unique structural features, including aromatic rings and a polar hydroxyl group, contribute to its utility as an intermediate in organic synthesis and as a component in the development of materials such as organic light-emitting diodes (OLEDs).[1] Understanding the solubility of this compound in various organic solvents is critical for its effective use in these applications, as it dictates solvent selection for reactions, extractions, and purifications like recrystallization.
Qualitative Solubility Profile
Based on available chemical literature and supplier documentation, the solubility of this compound can be qualitatively summarized. The compound is generally described as having limited to no solubility in water but is soluble in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Ethanol | Readily Soluble[1] |
| Methanol (B129727) | Readily Soluble[1], Slightly Soluble[2][3] |
| Dichloromethane | Readily Soluble[1] |
| Chloroform | Slightly Soluble[2][3] |
| Water | Insoluble[1] |
Note: The conflicting reports for methanol ("readily soluble" versus "slightly soluble") may be due to differences in experimental conditions (e.g., temperature) or the subjective nature of qualitative descriptions.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is a standard and reliable approach for generating quantitative solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed vials for filtrate collection
-
Drying oven or vacuum oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact mass of the collected filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Continue drying until a constant mass of the solid residue (this compound) is achieved.
-
Record the final mass of the vial containing the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtrate.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL), by using the density of the solvent if necessary.
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
Spectroscopic Analysis of 9-Phenyl-9-fluorenol: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 9-Phenyl-9-fluorenol (CAS No: 25603-67-2), a fluorene (B118485) derivative utilized in various organic synthesis applications.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
-
Appearance: White to off-white crystalline solid or powder.[1][2]
-
Solubility: Soluble in common organic solvents like ethanol, methanol, and dichloromethane; limited solubility in water.[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: Specific chemical shift values, multiplicities, and integrations for the proton signals of this compound were not detailed in the provided search results. Researchers should refer to spectral databases such as PubChem or ChemicalBook for the actual spectrum.[3][7]
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: Specific chemical shift values for the carbon signals of this compound were not detailed in the provided search results. Researchers should consult spectral databases for this information.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (alcohol)[8] |
| ~3000 | C-H stretch (aromatic) | |
| 1600, 1450 | C=C stretch (aromatic) | |
| Further specific peak data not available in search results |
Note: The IR spectrum of this compound is available on the NIST WebBook and PubChem for detailed analysis.[3][4][6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[11][12][13]
| m/z | Relative Intensity (%) | Assignment |
| 258 | [M]⁺ (Molecular ion)[3][5] | |
| 181 | [M - C₆H₅]⁺ | |
| 152 | ||
| 135 | ||
| 128 |
Note: The mass spectrum data is sourced from the NIST Mass Spectrometry Data Center and is available through PubChem.[3][5] The fragmentation pattern can provide valuable structural information.[11]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[14][15] The concentration should be appropriate for the instrument's sensitivity.
-
Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.[14]
-
Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer.[16] Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[17]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency domain spectrum.[16] Phase and baseline correct the spectrum for accurate analysis.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid samples.[18] For solutions, use a suitable IR-transparent salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.[18]
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8][10]
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for organic molecules include direct infusion or coupling with a gas chromatograph (GC-MS).[11]
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common ionization method that generates a molecular ion and characteristic fragment ions.[11]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[11]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[11]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 25603-67-2 [chemicalbook.com]
- 3. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound(25603-67-2) 1H NMR [m.chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Experimental Design [web.mit.edu]
- 10. amherst.edu [amherst.edu]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Synthesis of 9-Phenyl-9-fluorenol from Fluorenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 9-Phenyl-9-fluorenol from fluorenone, a critical transformation in organic synthesis with applications in materials science and drug development.[1] The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.[2][3] This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes visual diagrams to elucidate the reaction pathway and experimental workflow, serving as a practical resource for laboratory professionals.
Introduction
This compound is a fluorene (B118485) derivative characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene ring system.[1] This compound serves as a valuable intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs), and as a building block for pharmaceutical compounds.[1][4] The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to fluorenone.[1] This guide focuses on the Grignard reaction, employing phenylmagnesium bromide as the nucleophile.
Reaction Mechanism
The synthesis of this compound from fluorenone via a Grignard reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2][4]
-
Nucleophilic Attack and Protonation: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of fluorenone. This results in the formation of a magnesium alkoxide intermediate. Subsequent quenching of the reaction with a protic source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid, protonates the alkoxide to yield the final product, this compound.[4][5]
Experimental Protocols
This section details the laboratory procedures for the synthesis of this compound.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to ensure anhydrous conditions.
-
Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface.[4]
-
A solution of bromobenzene in anhydrous diethyl ether or THF is prepared.[4]
-
A small amount of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.[4]
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the phenylmagnesium bromide.[4]
Synthesis of this compound
Materials:
-
Fluorenone
-
Phenylmagnesium bromide solution (prepared as in 3.1)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of fluorenone in anhydrous THF is prepared in a separate flask.[4]
-
The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath.[4]
-
The fluorenone solution is added dropwise to the stirred Grignard reagent.[4][5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.[4]
Work-up and Purification
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4][5]
-
The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.[4]
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the crude product.[4]
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as isooctane (B107328) or a mixture of ethyl acetate and hexanes, to yield pale yellow, translucent needles or a white solid.[5][6]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fluorenone | C₁₃H₈O | 180.21 | 486-25-9 |
| Bromobenzene | C₆H₅Br | 157.01 | 108-86-1 |
| Magnesium | Mg | 24.31 | 7439-95-4 |
| This compound | C₁₉H₁₄O | 258.31 | 25603-67-2[7][8] |
| Property | Value | Reference |
| Melting Point of this compound | 93-95 °C | [7] |
| Melting Point of this compound | 107–108 °C | [6] |
| Appearance | White to off-white crystalline solid/powder | [1][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
Note: Discrepancies in melting point values can arise from different crystalline forms or the presence of impurities.
Visualizations
Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[3][4]
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Bromobenzene is an irritant and a potential carcinogen. [6] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
Conclusion
The synthesis of this compound from fluorenone via the Grignard reaction is a well-established and efficient method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this synthesis. The provided data and visualizations serve as a quick reference for laboratory work. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe experimental outcome.
References
- 1. Page loading... [guidechem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.iastate.edu [chem.iastate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 9-苯基-9-芴醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 25603-67-2 [chemicalbook.com]
The Synthesis of 9-Phenyl-9-fluorenol: A Technical Guide to its Historical Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Phenyl-9-fluorenol, a tertiary alcohol derived from the fluorene (B118485) scaffold, has been a compound of interest for over a century. Its unique structural and chemical properties have led to its use in various fields, including organic synthesis and materials science. This technical guide provides an in-depth exploration of the historical discovery and the primary synthetic routes to this compound. Detailed experimental protocols for the Grignard, organolithium, and a proposed Friedel-Crafts synthesis are presented, alongside a comparative analysis of their yields and reaction conditions. Spectroscopic data for the characterization of the final product is also summarized. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of fluorene-based compounds.
Historical Discovery
The synthesis of this compound was first reported in the early 20th century during a period of intense investigation into the chemistry of fluorene and its derivatives. While the exact details of its initial discovery are somewhat obscure in early chemical literature, a significant early preparation was reported by Ullmann and von Wurstemberger in 1904. Their work involved the reaction of phenylmagnesium bromide with fluorenone, laying the foundation for what would become the most common and reliable method for synthesizing this compound.[1] The development of organometallic chemistry in the 20th century further refined the synthesis, with the use of phenyllithium (B1222949) and other organometallic reagents providing alternative routes to this important molecule.
Synthetic Pathways
The synthesis of this compound is primarily achieved through the nucleophilic addition of a phenyl group to the carbonyl carbon of fluorenone. The most prevalent methods employ organometallic reagents such as Grignard reagents and organolithium compounds. An alternative, though less commonly cited, approach involves a two-step Friedel-Crafts reaction.
Grignard Reaction
The Grignard reaction is the most widely used and dependable method for the synthesis of this compound. This reaction involves the preparation of phenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluorenone. The subsequent acidic workup protonates the resulting alkoxide to yield the final product.
References
9-Phenyl-9-fluorenol: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available safety and toxicity information for 9-Phenyl-9-fluorenol. It is intended for informational purposes for a technical audience. A comprehensive toxicological evaluation of this specific compound has not been completed, and therefore, a significant lack of data exists. All handling of this chemical should be conducted with caution by trained professionals in a laboratory setting.
Introduction
This compound is a fluorene (B118485) derivative utilized in organic synthesis and as a building block for various functional materials.[1] Despite its applications, detailed toxicological data for this compound is notably scarce in publicly available literature and safety data sheets (SDS). This guide aims to provide an in-depth overview of the known safety information, drawing comparisons with related fluorene compounds to infer potential hazards and guide safe handling practices.
Hazard Identification and Classification
Globally Harmonized System (GHS) classification for this compound is not consistently reported, with some safety data sheets indicating that data is not available.[1] However, information from various suppliers, though sometimes pertaining to related fluorene compounds, provides some guidance on potential hazards.
Table 1: Summary of GHS Hazard Information for Fluorene Derivatives
| Hazard Class | GHS Classification | Hazard Statement | Source Compound |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Fluorenol, 9-Ethynyl-9-fluorenol |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation | 2-Fluorenol, 9-Fluorenone, 9-Ethynyl-9-fluorenol |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2-Fluorenol, 9-Ethynyl-9-fluorenol |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | 9-Fluorenone |
Note: This table includes data from related fluorene compounds due to the lack of specific data for this compound. The applicability of these hazards to this compound has not been experimentally confirmed.
Pictograms and Signal Word:
For related compounds, the "Warning" signal word and the following pictograms are used:
-
Exclamation Mark: For skin/eye irritation and respiratory irritation.
-
Environment: For aquatic toxicity.
Precautionary Statements:
A consistent set of precautionary statements is recommended for handling fluorene derivatives. These should be considered best practice when working with this compound.
Table 2: General Precautionary Statements for Handling Fluorene Derivatives
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P273 | Avoid release to the environment. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P391 | Collect spillage. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Data
Direct quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. The toxicological properties have not been thoroughly investigated.
Acute Toxicity: No data available.
Skin Corrosion/Irritation: Based on related compounds, it may cause skin irritation.
Serious Eye Damage/Irritation: Based on related compounds, it may cause serious eye irritation.
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[2]
Reproductive Toxicity: No data available. However, studies on a related compound, Fluorene-9-bisphenol (BHPF), have shown it to be harmful to living organisms and to impair oocyte maturation in vitro.[3]
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation, based on data from similar compounds.
Specific Target Organ Toxicity - Repeated Exposure: No data available.
Aspiration Hazard: No data available.
Potential Metabolic Pathways
While specific metabolic pathways for this compound have not been elucidated, studies on the degradation of fluorene by microorganisms can provide insights into potential biotransformation routes. The core fluorene structure can be metabolized through several pathways. One key pathway involves the oxidation of the C9 position.
The following diagram illustrates a generalized metabolic pathway for fluorene, which may have relevance for this compound. The introduction of a phenyl group at the C9 position would likely influence the initial steps of metabolism.
Caption: Generalized metabolic pathway of fluorene degradation.
Experimental Protocols for Toxicity Assessment of Fluorene Derivatives
Due to the lack of specific experimental data for this compound, this section provides detailed methodologies for key in vitro assays commonly used to assess the toxicity of related fluorene compounds. These protocols can serve as a reference for researchers planning to evaluate the toxicological profile of this compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Experimental Workflow:
References
An In-depth Technical Guide to the Derivatives of 9-Phenyl-9-fluorenol and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol is an organic compound belonging to the class of fluorene (B118485) derivatives, characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene scaffold.[1] This rigid, tricyclic aromatic structure serves as a versatile intermediate and a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 9-fluorenol have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Their unique photoelectric characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs).[1][5]
This guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, physicochemical properties, biological activities, and experimental protocols. It is intended to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science.
Synthesis of this compound and Its Derivatives
The most common and historically significant method for synthesizing this compound is through the nucleophilic addition of an organometallic phenyl reagent to 9-fluorenone (B1672902).[1][6] This reaction typically involves a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium) in an anhydrous solvent, followed by acidic workup to protonate the resulting alkoxide.[1][6]
Derivatives with substituents on the phenyl ring are synthesized by employing the appropriately substituted phenyl Grignard or phenyllithium (B1222949) reagent.[6] Other derivatives can be prepared from the this compound parent molecule, for instance, the synthesis of 9-chloro-9-phenyl-fluorene using thionyl chloride (SOCl₂).[1]
Below is a generalized workflow for the synthesis of this compound derivatives via a Grignard reaction.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[1] It is generally insoluble in water but shows solubility in organic solvents like chloroform, methanol, ethanol, and dichloromethane.[1][7] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄O | [1][8][9] |
| Molecular Weight | 258.31 g/mol | [1][8][9] |
| Appearance | White to off-white powder/solid | [1][8][10] |
| Melting Point | 93-95 °C | [7][8][10] |
| Boiling Point | 436.4 °C at 760 mmHg | [7] |
| Density | 1.242 g/cm³ | [7] |
| pKa | 12.52 ± 0.20 (Predicted) | [1][7] |
| LogP | 3.95120 | [7] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol | [1][7] |
| CAS Number | 25603-67-2 | [1][8][9] |
Biological Properties of this compound Derivatives
The fluorene scaffold is a key pharmacophore, and its derivatives exhibit a wide range of biological activities.[2][5] Modifications to the core structure, particularly at the C9 position and on the aromatic rings, significantly influence their therapeutic potential.[11][12]
Antimicrobial and Antifungal Activity
Derivatives of 9-fluorenol have shown notable activity against various bacterial and fungal strains.[11] For example, O-aryl-carbamoyl-oxymino-fluorene derivatives are effective against both Gram-positive bacteria and fungi.[11] The introduction of electron-withdrawing groups, such as chlorine atoms, on the aryl moiety tends to enhance antibacterial activity, especially against Staphylococcus aureus.[11] Conversely, electron-donating groups like methyl can boost antifungal activity against Candida albicans.[11][13]
| Derivative Class | Target Microorganism | Activity Metric (Value) | Reference(s) |
| O-(3,4-dichlorophenyl)carbamoyl-oximino-fluorene | Staphylococcus aureus ATCC 1026 | MIC (0.156 mg/mL) | [11] |
| O-aryl-carbamoyl-oxymino-fluorenes (general) | Bacterial and Fungal Strains | MIC (0.156 - 10 mg/mL) | [11] |
| Phenyl-Fluorene Derivatives | Gram-positive strains | MIC (> 256 µg/mL for Gram-negative) | [11] |
Anticancer Activity
The fluorene core is present in numerous compounds with demonstrated anticancer properties.[2][3][4] These derivatives can induce cytotoxicity in various cancer cell lines.[2] The mechanism of action for some is believed to involve the inhibition of key enzymes in DNA synthesis, such as dihydrofolate reductase (DHFR), or the induction of apoptosis through the generation of reactive oxygen species (ROS).[3][4]
| Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference(s) |
| SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | MCF-7 (Breast) | 1.95 | [2] |
| LSO258 (1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | 25.5 | [2] |
| LSO272 (1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | 12.5 | [2] |
Experimental Protocols
Synthesis of 9-(p-tolyl)-9-fluorenol[6]
This protocol is an example of the Grignard reaction for synthesizing a derivative of this compound.
Materials:
-
9-fluorenone
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: Add magnesium turnings to a flame-dried flask under an inert atmosphere. Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 9-fluorenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Purification: Dry the combined organic layer over sodium sulfate, filter, and remove the solvent under vacuum.
-
Chromatography: Purify the crude residue by column chromatography on silica (B1680970) gel, eluting with a 1:10 mixture of ethyl acetate and hexanes to yield 9-(p-tolyl)-9-fluorenol as a white solid.[6]
MTT Assay for Cytotoxicity[2]
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
9-fluorenol derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 9-fluorenol derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 570-590 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 9-fluorenol derivatives are attributed to their interaction with various cellular targets and pathways.
Antimicrobial Mechanism: Membrane Depolarization
One proposed mechanism for the antimicrobial action of certain 9-fluorenol derivatives involves the disruption of the microbial cell membrane's integrity.[3][11] This leads to membrane depolarization, loss of essential ions and metabolites, and ultimately, cell death.
Anticancer Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
Some 9-fluorenol derivatives are hypothesized to exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the synthesis of DNA precursors. Its inhibition disrupts DNA synthesis and repair, leading to the suppression of tumor growth.[3]
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds. Their straightforward synthesis and the tunability of their chemical structure allow for the development of molecules with a wide array of functionalities. The significant anticancer and antimicrobial activities exhibited by many derivatives underscore their potential in drug discovery and development.[4][5] Furthermore, their application in materials science, particularly in OLED technology, highlights the broad utility of the fluorene scaffold.[1] Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for novel therapeutic agents and advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. chem.iastate.edu [chem.iastate.edu]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound 99% | 25603-67-2 [sigmaaldrich.com]
- 9. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 25603-67-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of 9-Phenyl-9-fluorenol in Advanced OLED Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 9-Phenyl-9-fluorenol are emerging as pivotal materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent structural rigidity, high thermal stability, and versatile electronic properties allow for their application in various critical functions within OLED devices, including as host materials, emitters, and charge-transporting layers. This technical guide delves into the fundamental mechanism of action of this compound and its derivatives in OLEDs, providing a comprehensive overview of their synthesis, device integration, and performance characteristics. Detailed experimental protocols and quantitative performance data are presented to offer a practical resource for researchers in the field.
Introduction: The Role of Fluorene (B118485) Derivatives in OLEDs
Fluorene derivatives, including this compound, are a significant class of organic materials for developing high-performance OLEDs.[1] The planar and rigid structure of the fluorene core, combined with the ease of functionalization at the C9 position, enables the precise tuning of their electronic and photophysical properties.[1] This adaptability makes them suitable for multiple roles within an OLED device architecture.[1][2]
Fluorene-based compounds are recognized for their excellent thermal stability, efficient charge transport properties, and high photoluminescence efficiency.[3] These characteristics are crucial for achieving long-lasting and bright OLED displays. Specifically, the introduction of a phenyl group at the 9-position of the fluorenol backbone can enhance thermal and electrochemical stability, which is a key factor in improving the operational lifetime of OLED devices.[4]
Mechanism of Action in OLED Devices
The primary mechanism of action of this compound derivatives in OLEDs is dependent on their specific role within the device structure.
Host Material in the Emissive Layer
As a host material, this compound derivatives form a matrix for phosphorescent or fluorescent dopants (guests) in the emissive layer (EML).[1][2] The host material plays a crucial role in:
-
Energy Transfer: Efficiently transferring energy to the guest molecules. For phosphorescent OLEDs (PhOLEDs), the host must have a higher triplet energy than the dopant to ensure effective energy transfer and prevent back-transfer.[2][5]
-
Charge Transport: Facilitating the transport of both electrons and holes to the recombination zone within the EML. Bipolar charge transport properties are highly desirable in host materials to achieve a balanced charge flux, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness.[5]
-
Dispersion of Emitters: Preventing the aggregation of emitter molecules, which can lead to concentration quenching and a decrease in device efficiency.[6]
The rigid structure of this compound helps in forming stable amorphous films, which is essential for the longevity and uniformity of OLED devices.[7]
Emissive Material
Certain derivatives of fluorene are excellent emitters, particularly for blue light, due to their wide bandgap and high fluorescence efficiency.[2] When used as the primary emitting material, the this compound derivative is responsible for the generation of light upon the recombination of electrons and holes.
Charge-Transporting Layers
By incorporating either electron-donating or electron-withdrawing functional groups, this compound derivatives can be engineered to function as either Hole-Transporting Layer (HTL) or Electron-Transporting Layer (ETL) materials.[2]
-
As an HTL material, it facilitates the efficient injection and transport of holes from the anode towards the EML.
-
As an ETL material, it aids in the injection and transport of electrons from the cathode to the EML.
The molecular design of these derivatives allows for the tuning of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the adjacent layers, thereby minimizing the energy barriers for charge injection and transport.[3]
Quantitative Performance Data
The performance of OLEDs incorporating fluorene derivatives is summarized in the tables below. These tables highlight key performance metrics such as maximum external quantum efficiency (EQE), maximum luminance, and emission color.
Table 1: Performance of OLEDs with Fluorene Derivatives as Host Materials
| Host Material Type | Dopant | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Bipolar Thermally Activated Delayed Fluorescence Material | Green Phosphor | 29.9 | - | Green | [8] |
| Spiro[benzo[c]fluorene-7,9′-fluorene] Derivative | DSA-Ph | - | - | Blue | [9] |
| Spiro[fluorene-9,9'-xanthene]-based | Green Phosphor | 13.2 | - | Green | [6] |
| Spiro[fluorene-9,9'-phenanthren-10'-one]-carbazole-based | PO-01 | 27.1 | 142464 | Yellow | [10] |
Table 2: Performance of OLEDs with Fluorene Derivatives as Emitters
| Emitter Material | Role in OLED | HOMO (eV) | LUMO (eV) | PLQY (%) (film) | Max. EQE (%) | Emission Color | Reference |
| 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | Emitter (Donor) | -5.8 | -2.5 | 59 | 0.18 | Blue-White | [1] |
| Aromatic-imide-based TADF with 9-phenyl-9-fluorenyl substituents | Emitter | - | - | - | 28.2 | Sky Blue | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 9-fluorenone (B1672902) via a Grignard reaction.[1]
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution slowly to maintain a gentle reflux.
-
Reaction with 9-Fluorenone: Dissolve 9-fluorenone in anhydrous diethyl ether or THF and add this solution dropwise to the prepared Grignard reagent with constant stirring.[1]
-
Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]
Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation, using a 9-fluorenol derivative as the host in the emissive layer.[1]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
9-Fluorenol derivative (Host)
-
Phosphorescent or fluorescent dopant (Guest)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Deionized water, acetone, isopropyl alcohol
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holders and shadow masks
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for a few minutes to improve the work function of the ITO.[1]
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic layers sequentially onto the ITO substrate. A typical device structure could be:
-
HIL: 5 nm of HAT-CN
-
HTL: 30 nm of NPB
-
EML: 20 nm of the 9-Fluorenol derivative (host) co-evaporated with a phosphorescent or fluorescent dopant (guest) at a specific doping concentration (e.g., 5-10%).[1]
-
ETL: 30 nm of TPBi
-
-
Cathode Deposition: Without breaking the vacuum, deposit the electron injection and cathode layers:
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.[1]
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Typical OLED Device Structure
Caption: A typical multilayer OLED device architecture.
Conclusion
This compound and its derivatives represent a highly promising class of materials for the continued advancement of OLED technology. Their tunable electronic properties, excellent thermal stability, and versatile functionality allow for their effective use in multiple critical roles within OLED devices. The ability to engineer these molecules for specific functions, such as host materials with high triplet energies, efficient charge transporters, and stable blue emitters, underscores their importance in the development of next-generation displays and solid-state lighting. Further research into novel fluorene-based structures will undoubtedly lead to even greater improvements in OLED performance and longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. noctiluca.eu [noctiluca.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Versatile Role of 9-Phenyl-9-fluorenol in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
9-Phenyl-9-fluorenol and its derivatives have emerged as indispensable tools in organic synthesis, primarily recognized for the robust protection of various functional groups. The sterically demanding 9-phenylfluorenyl (Pf) group, derived from this compound, is particularly lauded for its exceptional ability to prevent racemization at adjacent stereocenters, a critical requirement in the synthesis of chiral molecules and active pharmaceutical ingredients. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound-derived protecting groups for amines, alcohols, and thiols.
Application Notes
The primary application of this compound in organic synthesis is as a precursor to the 9-phenylfluorenyl (Pf) protecting group. This bulky group offers significant advantages, most notably in the protection of the α-amino group of amino acids. Unlike more common protecting groups, the Pf group effectively shields the α-proton, thus preventing epimerization during subsequent synthetic manipulations such as C-C bond formation.[1][2][3] The stability of the Pf group to mildly acidic conditions allows for the selective removal of other acid-labile protecting groups like Boc and t-butyl esters.[4]
Recent advancements have introduced milder and more rapid protocols for the introduction of the Pf group, moving away from the traditional, often sluggish, methods.[2][5][6][7] These newer methods expand the utility of the Pf group beyond amino acids to a broader range of functional groups including alcohols, thiols, carboxylic acids, amides, and sulfonamides.[2][5][6]
Deprotection of the Pf group is typically achieved under strongly acidic conditions or through hydrogenolysis, providing a versatile deprotection strategy that is orthogonal to many other protecting groups.[4][8]
Quantitative Data Summary
The following tables summarize quantitative data for the protection of various functional groups using 9-phenylfluorenyl derivatives.
Table 1: Protection of Amines (Amino Acid Derivatives)
| Substrate (Amino Acid Derivative) | Protecting Group Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Weinreb's Amide of Alanine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile (B52724) | 1 | 95 | [7] |
| Weinreb's Amide of Phenylalanine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile | 1 | 92 | [7] |
| Weinreb's Amide of Valine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile | 1 | 96 | [7] |
| Unprotected α-Amino Acid | 9-Chloro-9-phenylfluorene (PhFCl) | N,O-bis(trimethylsilyl)acetamide (BSA), NMM, AgNO₃ | Acetonitrile | 1.5 | 90-99 | [2][5] |
| Amino Acid Methyl Ester HCl Salt | 9-Bromo-9-phenylfluorene (PfBr) | K₃PO₄, Pb(NO₃)₂ | CH₃CN | Several Days | Good | [1][3] |
Table 2: Protection of Alcohols and Thiols
| Substrate | Protecting Group Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 9-Chloro-9-phenylfluorene (PhFCl) | AgNO₃ | Acetonitrile | 1 | 85-95 | [2][5][6] |
| Thiol | This compound (PhFOH) | BF₃·OEt₂ | Dichloromethane (B109758) | 0.5 | 90-99 | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for the N-Protection of Amino Acid Weinreb Amides
This protocol describes a mild and rapid method for the introduction of the 9-phenylfluorenyl (PhF) group onto the nitrogen of an amino acid Weinreb amide.[7]
Materials:
-
Amino acid Weinreb amide
-
9-Chloro-9-phenylfluorene (PhFCl)
-
N-Methylmorpholine (NMM)
-
Silver nitrate (B79036) (AgNO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of the amino acid Weinreb amide (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL), add 9-chloro-9-phenylfluorene (1.2 mmol, 1.2 equiv) and N-methylmorpholine (1.2 mmol, 1.2 equiv).
-
Cool the resulting solution to 0 °C in an ice bath.
-
In a separate flask, dissolve silver nitrate (1.2 mmol, 1.2 equiv) in acetonitrile (4 mL).
-
Add the silver nitrate solution dropwise to the cooled reaction mixture. A white precipitate of silver chloride will form immediately.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC. A negative ninhydrin (B49086) test can also be used to confirm the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter to remove the silver chloride precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Primary Alcohol
This protocol outlines the selective protection of a primary alcohol using 9-chloro-9-phenylfluorene.[2][5][6]
Materials:
-
Primary alcohol
-
9-Chloro-9-phenylfluorene (PhFCl)
-
Silver nitrate (AgNO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Add 9-chloro-9-phenylfluorene (1.2 mmol, 1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of silver nitrate (1.2 mmol, 1.2 equiv) in acetonitrile (4 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Follow the workup and purification steps as described in Protocol 1 (steps 6-9).
Protocol 3: Protection of a Thiol
This protocol details the protection of a thiol using this compound.[2][5]
Materials:
-
Thiol-containing compound
-
This compound (PhFOH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the thiol (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Add boron trifluoride diethyl etherate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the protection of functional groups using this compound derivatives.
Caption: Common deprotection pathways for the 9-phenylfluorenyl (Pf) protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Group Protection [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acris.aalto.fi [acris.aalto.fi]
Applications of 9-Phenyl-9-fluorenol in Pharmaceutical Synthesis: A Guide for Researchers
Introduction
9-Phenyl-9-fluorenol is a versatile organic compound that serves as a crucial building block and intermediate in the synthesis of pharmaceutical compounds.[1] Its primary application in drug development stems from its use as a precursor to the 9-phenylfluorenyl (Pf) protecting group. This bulky and sterically hindering group is instrumental in asymmetric synthesis, particularly for preventing the racemization of enantiopure starting materials like amino acids.[2][3][4][5] The ability to maintain the stereochemical integrity of chiral centers is paramount in the synthesis of complex, biologically active molecules, making the Pf group an invaluable tool for medicinal chemists and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in pharmaceutical synthesis, with a focus on the N-protection of amino acids and the synthesis of the β-carboline alkaloid, (S)-Harmicine.
Core Application: The 9-Phenylfluorenyl (Pf) Protecting Group
The 9-phenylfluorenyl (Pf) group is a robust nitrogen protecting group that has proven to be exceptionally effective at preventing epimerization at the α-carbon of amino acid derivatives.[2][4] This property is critical in multi-step syntheses where the chiral center of an amino acid is susceptible to racemization under various reaction conditions. The Pf group has been successfully employed in a range of carbon-carbon bond-forming reactions, including enolization and alkylation, Wittig and aldol (B89426) reactions, and Grignard additions, all while preserving the enantiomeric purity of the starting material.[4]
Traditionally, the Pf group was installed using 9-bromo-9-phenylfluorene, a process that was often slow, taking several days to complete, and resulted in variable yields.[1] More recent advancements have introduced a milder, more rapid, and chemoselective procedure using 9-chloro-9-phenylfluorene (Pf-Cl).[1][6] This improved protocol allows for the protection of amino acids and their derivatives in excellent yields, often in a fraction of the time required by the older method.
Data Presentation
The following tables summarize quantitative data for the N-protection of amino acid derivatives using the 9-phenylfluorenyl group and its application in the synthesis of (S)-Harmicine.
Table 1: Yields for the N-Protection of Various Amino Acid Derivatives with 9-Chloro-9-phenylfluorene (Pf-Cl)
| Amino Acid Derivative | Protected Product | Yield (%) | Reference |
| Proline methyl(methoxy)amide | (9-Phenyl-9-fluorenyl)proline methyl(methoxy)amide | 70 | [6] |
| O⁴-(t-butyl)aspartic Acid Methyl(methoxy)amide | (9-Phenyl-9-fluorenyl)-O⁴-(t-butyl)aspartic Acid Methyl(methoxy)amide | 82 | [6] |
| Phenylalanine methyl(methoxy)amide | (9-Phenyl-9-fluorenyl)phenylalanine methyl(methoxy)amide | 84 | [7] |
| Alanine | N-(9-(9-phenylfluorenyl))-L-alaninal | 85 (from Weinreb amide) | [3] |
| Primary Alcohol (Cbz-NH-(CH₂)₄-OH) | Cbz-NH-(CH₂)₄-O-Pf | 93 | [3] |
Table 2: Deprotection of the N-Pf Group under Acidic Conditions
| Substrate | Deprotection Conditions | Time | Outcome | Reference |
| N-Pf Amine | 95% TFA / 2.5% TIPS / 2.5% water | 30 min | Complete Deprotection | [3] |
| N-Pf Amide | 95% TFA / 2.5% TIPS / 2.5% water | 10 min | Complete Deprotection | [3] |
| O-Pf Ether | 1% TFA / 1% TIPS | a few min | Complete Deprotection | [3] |
| S-Pf Sulfide | 10% TFA / 1% TIPS | 30 min | Complete Deprotection | [3] |
Experimental Protocols
Protocol 1: General Procedure for the N-Protection of Amino Acids using 9-Chloro-9-phenylfluorene (Pf-Cl)
This protocol describes a rapid and high-yield method for the N-protection of amino acids.
Materials:
-
Amino acid (1.0 mmol)
-
Acetonitrile (B52724) (ACN)
-
N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equiv)
-
N-methylmorpholine (NMM) (1.2 equiv)
-
9-chloro-9-phenylfluorene (Pf-Cl) (1.2 equiv)
-
Silver nitrate (B79036) (AgNO₃) (1.2 equiv)
Procedure:
-
To a suspension of the amino acid (1.0 mmol) in acetonitrile (2 mL), add BSA (1.2 equiv).
-
Heat the mixture to reflux with stirring until a clear solution is obtained (typically 15 minutes). If solids remain, an additional 1.2 equivalents of BSA may be added, and reflux is continued until dissolution is complete.
-
Dilute the solution with acetonitrile (4 mL) and cool to 0 °C.
-
Add NMM (1.2 equiv) and Pf-Cl (1.2 equiv) to the cooled solution.
-
Add a solution of AgNO₃ (1.2 equiv) in acetonitrile (4 mL).
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-Pf protected amino acid.[3]
Protocol 2: Representative Synthesis of (S)-Harmicine from L-Proline
This protocol outlines a plausible synthetic route to (S)-Harmicine, a tetracyclic tetrahydro-β-carboline, utilizing the Pf protecting group to prevent racemization. Enantiopure harmicine (B1246882) (> 99% ee) has been successfully synthesized in nine steps from L-proline.[1]
Step 1: N-Protection of L-Proline
-
Protect the nitrogen atom of L-proline with the 9-phenylfluorenyl (Pf) group using the procedure described in Protocol 1 to yield N-Pf-L-proline.
Step 2: Conversion to N-Pf-L-Prolinal
-
The N-Pf-L-proline can be converted to the corresponding aldehyde, N-Pf-L-prolinal. This can be achieved by first forming a Weinreb amide followed by reduction with a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H). The Pf group ensures the configurational stability of the α-amino aldehyde.[3]
Step 3: Pictet-Spengler Reaction
-
The N-Pf-L-prolinal can then undergo a Pictet-Spengler reaction with a suitable tryptamine (B22526) derivative to construct the tetrahydro-β-carboline core of Harmicine.
Step 4: Cyclization and Formation of the Tetracyclic Core
-
Subsequent intramolecular cyclization reactions are performed to form the final pyrrolidine (B122466) ring, completing the tetracyclic framework of Harmicine.
Step 5: Deprotection
-
The final step involves the removal of the N-Pf protecting group under acidic conditions (see Protocol 3) to yield (S)-Harmicine.
Protocol 3: General Procedure for the Deprotection of the N-Pf Group
This protocol describes the removal of the N-Pf protecting group under acidic conditions.
Materials:
-
N-Pf protected compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Pf protected compound in dichloromethane.
-
Add the appropriate concentration of TFA (and TIPS if necessary), as indicated in Table 2, to the solution at room temperature.
-
Stir the reaction mixture for the time specified in Table 2, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Purify the deprotected product as required.[3]
Visualizations
Caption: Experimental Workflow for N-Pf Protection.
Caption: Synthetic Strategy for (S)-Harmicine.
References
- 1. Synthesis and mechanisms of action of novel harmine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. miguelprudencio.com [miguelprudencio.com]
- 4. researchgate.net [researchgate.net]
- 5. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of Harmine Derivatives to DNA: A Spectroscopic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-Phenyl-9-fluorenol in the Preparation of Advanced Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol and its derivatives have emerged as a versatile class of compounds in the development of high-performance organic luminescent materials. Their rigid, planar fluorene (B118485) core, combined with the tunable electronic properties afforded by substitution at the C9 position, makes them ideal building blocks for a variety of optoelectronic applications.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the preparation of luminescent materials, with a particular focus on Organic Light-Emitting Diodes (OLEDs). The unique molecular architecture of these compounds facilitates efficient charge transport and light emission, making them indispensable for creating vibrant and long-lasting displays and lighting.
Key Applications of this compound in Luminescent Materials
Derivatives of this compound are instrumental in several key areas of luminescent material science:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The 9-phenyl-9-fluorenyl moiety is utilized to construct highly efficient TADF emitters. These materials can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. The bulky nature of the 9-phenyl-9-fluorenyl group can help to suppress intermolecular interactions and concentration quenching, leading to improved device performance and stability.[2]
-
Host Materials for Phosphorescent OLEDs (PHOLEDs): The high triplet energy of some this compound derivatives makes them excellent host materials for phosphorescent emitters. They facilitate efficient energy transfer to the guest emitter while preventing back-energy transfer, leading to high-efficiency PHOLEDs.
-
Mechanoluminescent Materials: Certain fluorene-based compounds exhibit mechanoluminescence, where light is emitted in response to mechanical stress such as grinding or stretching. This property opens up applications in stress sensing, damage detection, and security features.
-
Organic Electronics: The excellent thermal stability and charge transport properties of fluorene derivatives make them valuable in a range of organic electronic devices beyond OLEDs, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Data Presentation: Performance of OLEDs Incorporating this compound Derivatives
The following table summarizes the performance of various OLEDs that utilize luminescent materials derived from this compound. This data is compiled from recent literature and highlights the impact of molecular design on device efficiency and emission characteristics.
| Emitter/Host Material | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Reference |
| 4-DPFCzAIAd | TADF Emitter | 28.2 | Sky Blue | (0.15, 0.26) | [2] |
| o-Tol-ν-DABNA-Me | TADF Emitter | ~33 | Deep Blue | (0.13, 0.12) | [3] |
| SF-MR-TADF Emitter | TADF Emitter | 39.0 | Deep Blue | (0.13, 0.09) | [4] |
| MS-Host with Yellow Emitter | Host Material | > 27 | Yellow | Not Specified | [5] |
| NBFPAn | Host Material | 10.5 | Deep Blue | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of the core molecule, this compound, from 9-fluorenone (B1672902) using a Grignard reaction. This is a fundamental step for the subsequent synthesis of more complex luminescent derivatives.
Materials and Equipment:
-
9-Fluorenone
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.[1]
-
-
Reaction with 9-Fluorenone:
-
In a separate flask, dissolve 9-fluorenone in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent dropwise with constant stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.[7]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1][7]
-
Extract the product with dichloromethane or ethyl acetate.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1][7]
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a white solid.[7]
-
Protocol 2: Purification of this compound Derivatives by Recrystallization
Recrystallization is a critical step to achieve the high purity required for efficient luminescent materials.
Materials and Equipment:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, methanol)[8]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent and a boiling chip.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[8]
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Dry the purified crystals under vacuum.
-
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED using a this compound derivative as a host material in the emissive layer via thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
This compound derivative (Host)
-
Fluorescent or phosphorescent dopant (Guest)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holders and shadow masks
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.[1]
-
-
Organic and Cathode Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers:
-
HIL: e.g., 10 nm of HAT-CN
-
HTL: e.g., 40 nm of NPB
-
Emissive Layer (EML): 20 nm of the this compound derivative (host) co-evaporated with a phosphorescent or fluorescent dopant (guest) at a specific doping concentration (e.g., 5-10 wt%).[1]
-
ETL: e.g., 40 nm of TPBi
-
EIL: 1 nm of LiF
-
Cathode: 100 nm of Al through a shadow mask to define the active area.[1]
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them to protect against atmospheric moisture and oxygen.
-
Conclusion
This compound and its derivatives are a cornerstone in the development of modern luminescent materials. Their robust structure, coupled with the ability for extensive functionalization, allows for the precise tuning of their photophysical and electronic properties. This versatility has led to their successful application as highly efficient TADF emitters and host materials in OLEDs, pushing the boundaries of display and lighting technology. The protocols and data presented herein provide a valuable resource for researchers and scientists working to design and synthesize the next generation of advanced luminescent materials.
References
- 1. benchchem.com [benchchem.com]
- 2. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Toward highly efficient deep-blue OLEDs: Tailoring the multiresonance-induced TADF molecules for suppressed excimer formation and near-unity horizontal dipole ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Grignard Reaction of 9-Fluorenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 9-phenyl-9H-fluoren-9-ol via the Grignard reaction of 9-fluorenone (B1672902) with phenylmagnesium bromide. It includes comprehensive methodologies, data presentation, and visual diagrams to facilitate understanding and execution of the experiment.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this application, phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone to form a tertiary alcohol, 9-phenyl-9H-fluoren-9-ol. This protocol outlines the synthesis, purification, and characterization of this product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 9-Fluorenone | C₁₃H₈O | 180.21 | 84-88 |
| Bromobenzene (B47551) | C₆H₅Br | 157.01 | -31 |
| Magnesium Turnings | Mg | 24.31 | 650 |
| 9-Phenyl-9H-fluoren-9-ol | C₁₉H₁₄O | 258.31 | 93-95[1] |
Table 2: Spectroscopic Data for 9-Phenyl-9H-fluoren-9-ol
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.66-7.64 (d, J=7.6 Hz, 1H), 7.55-7.53 (d, J=8.0 Hz, 1H), 7.50-7.48 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (s, 1H), 7.41-7.35 (m, 3H), 7.33-7.26 (m, 5H), 2.47 (s, 1H, -OH)[2] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 150.4, 148.1, 140.4, 136.6, 136.5, 130.2, 127.4, 126.9, 126.4, 126.2, 125.5, 123.3, 122.9, 120.1, 119.5, 118.2, 81.5[2] |
| IR (KBr), ν (cm⁻¹) | 3550-3400 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1600, 1480, 1450 (C=C stretch, aromatic) |
Table 3: Spectroscopic Data for 9-Fluorenone
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 500 MHz), δ (ppm) | 7.65 (d, 2H), 7.49 (t, 2H), 7.28 (t, 2H) |
| ¹³C NMR (CDCl₃, 125 MHz), δ (ppm) | 193.8, 144.4, 134.6, 134.1, 129.1, 124.2, 120.3 |
| IR (KBr), ν (cm⁻¹) | 1715 (C=O stretch, strong), 3060 (C-H stretch, aromatic), 1610, 1450 (C=C stretch, aromatic) |
Experimental Protocols
This section details the step-by-step procedure for the synthesis of 9-phenyl-9H-fluoren-9-ol.
Materials and Reagents
-
9-Fluorenone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (optional, as an activator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane (B92381) or petroleum ether for recrystallization
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Diagram of Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of 9-phenyl-9H-fluoren-9-ol.
Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel.
-
Initiation: Place magnesium turnings in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.
-
Addition of Bromobenzene: Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed.
-
Completion of Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Time: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Reaction with 9-Fluorenone
-
Preparation of 9-Fluorenone Solution: In a separate flask, dissolve 9-fluorenone in a minimum amount of anhydrous diethyl ether.
-
Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the 9-fluorenone solution dropwise from the dropping funnel with vigorous stirring. A color change and the formation of a precipitate will be observed.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour, or until TLC analysis indicates the consumption of the starting material.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure 9-phenyl-9H-fluoren-9-ol as a white crystalline solid.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the phenylmagnesium bromide results in a carbanionic character on the phenyl group, making it a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of 9-fluorenone. The resulting magnesium alkoxide is then protonated during the aqueous work-up to yield the final tertiary alcohol product.
Diagram of Reaction Mechanism
Caption: Mechanism of the Grignard reaction between 9-fluorenone and phenylmagnesium bromide.
References
Application Notes and Protocols: Synthesis of 9-chloro-9-phenyl-fluorene from 9-Phenyl-9-fluorenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 9-chloro-9-phenyl-fluorene from 9-Phenyl-9-fluorenol. The protocol details the experimental procedure, including the use of thionyl chloride as the chlorinating agent. Safety precautions, reagent specifications, and methods for product purification and characterization are thoroughly discussed. This synthesis is a crucial step for researchers working with fluorene (B118485) derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound and its derivatives are important scaffolds in organic synthesis and drug development. The conversion of the hydroxyl group in this compound to a chloro group yields 9-chloro-9-phenyl-fluorene, a versatile intermediate for further functionalization. This nucleophilic substitution reaction, typically proceeding via an SN1 mechanism, allows for the introduction of various nucleophiles at the 9-position of the fluorene ring. This application note provides a detailed, step-by-step protocol for this transformation.
Reaction and Mechanism
The conversion of this compound to 9-chloro-9-phenyl-fluorene is achieved by reacting the alcohol with thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The driving force for the reaction is the formation of gaseous sulfur dioxide and hydrogen chloride, which shifts the equilibrium towards the product.
Reaction Scheme:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercially Available | Handle in a fume hood with appropriate PPE.[1][2][3][4] |
| Diethyl ether (anhydrous) | ACS Grade | Commercially Available | Use of a dry solvent is crucial. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For neutralization. | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS Grade | For drying the organic phase. | |
| Hexane | ACS Grade | For recrystallization. | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Fume hood | All steps should be performed in a well-ventilated fume hood.[1][2] |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: While stirring the solution at room temperature, slowly add thionyl chloride (1.5 eq) dropwise. The addition should be performed carefully in a fume hood as the reaction evolves HCl and SO₂ gases.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the quenching is done in a fume hood with vigorous stirring to manage gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield pure 9-chloro-9-phenyl-fluorene as a solid.
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [1][2][4] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3][4]
-
The reaction generates toxic gases (HCl and SO₂). Ensure adequate ventilation.
-
Avoid contact of all chemicals with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[1]
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₁₉H₁₄O | 258.31 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 1.5 |
| 9-chloro-9-phenyl-fluorene | C₁₉H₁₃Cl | 276.76 | - |
Expected Yield and Physical Properties
| Product | Theoretical Yield | Appearance | Melting Point (°C) |
| 9-chloro-9-phenyl-fluorene | - | White to off-white solid | 98-102 |
Note: The actual yield will depend on the reaction scale and purification efficiency.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of 9-chloro-9-phenyl-fluorene.
-
Melting Point Analysis: To assess the purity of the product.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of 9-chloro-9-phenyl-fluorene.
Reaction Mechanism
Caption: Proposed SN1 reaction mechanism.
References
Application Notes and Protocols for the Use of 9-Phenyl-9-fluorenol Derivatives in the Production of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol and its derivatives have emerged as a versatile class of organic materials crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent thermal stability, high photoluminescence quantum yield, and tunable electronic properties make them excellent candidates for various roles within an OLED device stack. This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound-based materials in the fabrication of high-performance OLEDs. These materials can be functionalized to serve as hole-transporting materials (HTMs), host materials for phosphorescent emitters, and as fluorescent emitters themselves, particularly for blue light emission.
Key Applications of this compound Derivatives in OLEDs
The rigid, spirocyclic, or substituted fluorene (B118485) core of these molecules can be chemically modified to fine-tune their properties for specific functions within a multilayer OLED device.
-
Hole-Transporting Materials (HTMs): By incorporating electron-donating moieties, this compound derivatives can be engineered to exhibit excellent hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer.
-
Host Materials: The high triplet energy of certain this compound derivatives makes them ideal hosts for phosphorescent guest emitters. They facilitate efficient energy transfer to the dopant, leading to high quantum efficiencies in phosphorescent OLEDs (PhOLEDs).
-
Fluorescent Emitters: The intrinsic photoluminescent properties of some this compound derivatives, particularly their ability to emit in the blue region of the spectrum, make them suitable as emissive materials in fluorescent OLEDs.
Quantitative Performance Data
The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and the device architecture. The following tables summarize key performance metrics from various studies.
Table 1: Performance of this compound Derivatives as Host Materials in Phosphorescent OLEDs
| Derivative Name/Structure | Dopant (Color) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Spiro[fluorene-9,9′-xanthene]-based host (SFX-PF) | FIrpic (Blue) | 7.5 | 12.8 | 11.3 | 2.8[1] |
| Spiro[fluorene-9,9′-xanthene]-based host (SFX-PF) | Ir(ppy)₃ (Green) | 13.2 | 47.9 | 45.4 | 3.0[1] |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | DSA-Ph (Blue) | - | 7.03 | - | -[2][3] |
| Fluorinated 9,9'-spirobifluorene derivative (Spiro-(3,5)-F) | BCzVBi (Blue) | 3.85 | 6.51 | - | 3.5[4] |
Table 2: Performance of this compound Derivatives as Hole-Transporting Materials
| Derivative Name/Structure | Device Type | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |
| Spiro[fluorene-9,9′-xanthene] derivative (DPA-SFXBu) | OLED | - | - | - | - |
| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | Perovskite Solar Cell | 16.82 | - | - | -[5] |
| Fluorene-based HTM (HT2) | Perovskite Solar Cell | 18.04 | 0.73 | 1.11 | 22.26[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core this compound molecule via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction may need gentle heating to initiate.
-
Once initiated, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate of the bromobenzene solution.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with 9-fluorenone:
-
Dissolve 9-fluorenone in anhydrous THF in a separate flask.
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound as a white solid.[7]
-
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol provides a general procedure for the fabrication of a multilayer OLED using a this compound derivative as a host material.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
This compound derivative (Host)
-
Phosphorescent dopant (e.g., FIrpic for blue emission)
-
Electron-Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron-Injection Layer (EIL) material (e.g., LiF or Liq)
-
Aluminum (Al) for the cathode
-
Deionized water, acetone, isopropanol (B130326)
-
Vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in the substrate holder of the vacuum thermal evaporation system.
-
Evacuate the chamber to a pressure of < 10⁻⁶ Torr.
-
Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance. A typical device architecture could be:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
Emissive Layer (EML): this compound derivative host co-evaporated with the phosphorescent dopant (e.g., 15 wt% FIrpic) (20 nm)
-
ETL: TmPyPB (40 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm).
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber and immediately transfer them to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Typical OLED Device Architecture
Caption: A representative multilayer OLED device structure.
Energy Level Diagram of an OLED
Caption: Charge injection and transport in an OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.iastate.edu [chem.iastate.edu]
Application Notes and Protocols: Reaction of 9-Phenyl-9-fluorenol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and materials science. 9-Phenyl-9-fluorenol is a tertiary benzylic alcohol that can be converted to 9-chloro-9-phenylfluorene, a versatile building block, using thionyl chloride (SOCl₂). This reaction proceeds readily due to the formation of a stable tertiary benzylic carbocation intermediate. These application notes provide a detailed protocol for this synthesis, along with relevant data and a mechanistic overview.
Reaction Overview
The reaction of this compound with thionyl chloride results in the substitution of the hydroxyl group with a chlorine atom, yielding 9-chloro-9-phenylfluorene. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
General Reaction Scheme:
Data Presentation
Physical and Spectroscopic Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₉H₁₄O | 258.32 | 107-108 | Pale yellow, translucent needles |
| 9-chloro-9-phenylfluorene | C₁₉H₁₃Cl | 276.76 | 99-101 | Light-yellow, lustrous flakes |
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 ppm[1] |
Spectroscopic Data for an Analogous Product: 9-bromo-9-phenylfluorene (B18599)
| Spectroscopy | Data |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 ppm[1] |
| IR (CHCl₃) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) cm⁻¹[1] |
| UV (EtOH) | λ (ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) nm[1] |
Experimental Protocols
Synthesis of 9-chloro-9-phenylfluorene
This protocol is adapted from a reliable procedure for the synthesis of the analogous 9-bromo-9-phenylfluorene and is expected to provide the desired product in good yield.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂), and a nitrogen inlet, dissolve this compound in anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring under a nitrogen atmosphere, slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the solution at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Vigorously stir the heterogeneous mixture at room temperature for several hours (e.g., 24 hours) or until the reaction is complete (monitored by TLC).[1]
-
Work-up:
-
Carefully quench the reaction mixture by slowly adding it to ice-water to decompose any remaining thionyl chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent such as isooctane to obtain pure 9-chloro-9-phenylfluorene as light-yellow, lustrous flakes.[1] An 84% yield was reported for the analogous bromo derivative.[1]
-
Mandatory Visualizations
Reaction Mechanism of this compound with Thionyl Chloride
The reaction is proposed to proceed through an Sₙ1-like mechanism due to the stability of the tertiary benzylic carbocation intermediate.
References
N-Protection of Amino Acids with 9-bromo-9-phenylfluorene: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The protection of the amino group is a fundamental and critical step in peptide synthesis and the chemical modification of amino acids for drug development. The choice of the protecting group can significantly impact the efficiency of subsequent reactions and the stereochemical integrity of the final product. The 9-phenylfluoren-9-yl (Pf) group, introduced via 9-bromo-9-phenylfluorene (B18599), offers a robust solution for the N-protection of amino acids, with its primary advantage being the exceptional prevention of racemization at the α-carbon, a common challenge with other protecting groups.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the N-protection of amino acids using 9-bromo-9-phenylfluorene and its chloro-analog, as well as deprotection methods.
Introduction to the 9-phenylfluorenyl (Pf) Protecting Group
The 9-phenylfluoren-9-yl (Pf) group is a bulky N-protecting group that sterically hinders the abstraction of the α-proton, thereby preserving the stereochemistry of the amino acid during subsequent synthetic manipulations.[1][2][3] Structurally similar to the trityl group, the Pf group is significantly more stable under acidic conditions.[1] This stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps.
Traditionally, the Pf group is introduced using 9-bromo-9-phenylfluorene. While effective, this method is often characterized by long reaction times, sometimes spanning several days, and can result in variable yields.[1][6] More recent advancements have introduced the use of 9-chloro-9-phenylfluorene, which, in combination with a silver salt, allows for a much more rapid and often higher-yielding protection reaction.[6][7]
Data Presentation: A Comparative Overview of N-Protection Yields
The following tables summarize the quantitative data for the N-protection of various amino acid derivatives using both the traditional 9-bromo-9-phenylfluorene protocol and the more rapid 9-chloro-9-phenylfluorene method. This allows for a direct comparison of the efficiency of the two methods.
Table 1: N-Protection of Amino Acid Weinreb Amides with 9-chloro-9-phenylfluorene [6]
| Amino Acid Derivative | Product | Yield (%) | Reaction Time (h) |
| Alanine Weinreb Amide | N-Pf-Ala-N(Me)OMe | 92 | 1 |
| Proline Weinreb Amide | N-Pf-Pro-N(Me)OMe | 70 | 1 |
| O-t-Bu-Aspartic Acid Weinreb Amide | N-Pf-Asp(OtBu)-N(Me)OMe | 82 | 1 |
| Phenylalanine Weinreb Amide | N-Pf-Phe-N(Me)OMe | 84 | 1 |
Table 2: N-Protection of Phenylalanine Methyl Ester [6]
| Reagent | Base | Activator | Yield (%) | Reaction Time (h) |
| 9-chloro-9-phenylfluorene | N-Methylmorpholine | AgNO₃ | 85 | 1 |
| 9-chloro-9-phenylfluorene | Triethylamine | AgNO₃ | 78 | 3 |
Table 3: Deprotection of N-Pf-Amino Acids
| Deprotection Method | Reagents | General Observations | Reference |
| Hydrogenolysis | H₂, Pd/C | Effective for removal of the Pf group. | [7] |
| Acidolysis | Trifluoroacetic Acid (TFA) | Common and effective method. | [6] |
| Silylation | TMSOTf, Triethylsilane | A milder alternative to strong acid. | [7] |
| Halogenation | I₂ in Methanol | An efficient catalytic method. | [7] |
| Dissolving Metal Reduction | Li or Na in liquid NH₃ | Powerful reduction method. | [7] |
Experimental Protocols
The following are detailed methodologies for the N-protection of amino acids using 9-bromo-9-phenylfluorene and the more rapid 9-chloro-9-phenylfluorene protocol, as well as a general deprotection procedure.
Protocol 1: Traditional N-Protection using 9-bromo-9-phenylfluorene
This protocol is based on the original method and is effective, though it may require extended reaction times.[1][3]
Materials:
-
Amino acid methyl ester hydrochloride
-
9-bromo-9-phenylfluorene (PfBr)
-
Lead (II) nitrate (B79036) (Pb(NO₃)₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Acetonitrile (B52724) (anhydrous)
-
Chloroform (B151607) (anhydrous)
-
Morton flask (or a round-bottom flask with efficient stirring)
-
Standard glassware for reaction work-up and purification
Procedure:
-
To a Morton flask, add the amino acid methyl ester hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile and anhydrous chloroform to dissolve the amino acid derivative.
-
Add K₃PO₄ (as a base) and Pb(NO₃)₂. The lead salt acts as a halogenophilic agent to facilitate the reaction.
-
Add 9-bromo-9-phenylfluorene (1.0-1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can take several days to reach completion.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-Pf protected amino acid ester.
Protocol 2: Rapid N-Protection using 9-chloro-9-phenylfluorene
This improved protocol offers significantly shorter reaction times and often higher yields.[6]
Materials:
-
Amino acid derivative (e.g., Weinreb amide or methyl ester)
-
9-chloro-9-phenylfluorene (PfCl)
-
N-methylmorpholine (NMM)
-
Silver nitrate (AgNO₃)
-
Acetonitrile (anhydrous)
-
Standard glassware for reaction work-up and purification
Procedure:
-
Dissolve the amino acid derivative (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add 9-chloro-9-phenylfluorene (1.2 eq) and N-methylmorpholine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve silver nitrate (1.2 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the silver nitrate solution dropwise to the reaction mixture. A white precipitate of AgCl will form immediately.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Pf protected amino acid derivative.
Protocol 3: General Deprotection of the N-Pf Group via Acidolysis
This is a common and effective method for removing the Pf protecting group.[6]
Materials:
-
N-Pf protected amino acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for reaction work-up
Procedure:
-
Dissolve the N-Pf protected amino acid derivative in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically a 25-50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The deprotected amino acid can then be used in the next synthetic step or purified as required.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the N-protection and deprotection processes.
Caption: General workflow for the N-protection of amino acids.
Caption: General workflow for the deprotection of N-Pf amino acids.
References
- 1. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. The 9-phenyl-9-fluorenyl group for nitrogen protection in enantiospecific synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Phenyl-9-fluorenol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9-Phenyl-9-fluorenol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and are removed during filtration of the crystals).
Q2: Which solvents are suitable for the recrystallization of this compound?
This compound is a mildly polar compound and is readily soluble in common organic solvents.[1] Suitable solvents for its recrystallization include ethanol (B145695), methanol, and toluene. The ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling. A mixed solvent system, such as ethanol-water, may also be effective.
Q3: How do I choose the best solvent for my specific sample of this compound?
The ideal solvent should meet the following criteria:
-
It does not react chemically with this compound.
-
It dissolves the compound sparingly or not at all at room temperature but has a high capacity for dissolution at its boiling point.
-
It should dissolve impurities well at all temperatures or not at all.
-
It should be volatile enough to be easily removed from the purified crystals.
Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q4: What are the common impurities in this compound synthesis?
Common impurities can include unreacted starting materials from the synthesis, such as 9-fluorenone, and byproducts of the reaction. The purification of a similar compound, 9-Fluorenol, often deals with the removal of unreacted 9-fluorenone.[2]
Data Presentation
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of its solubility in recommended solvents. Researchers should perform their own solubility tests to determine optimal solvent ratios and temperatures.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Ethanol | Sparingly Soluble to Soluble | Very Soluble | A good starting choice for single-solvent recrystallization. |
| Methanol | Sparingly Soluble to Soluble | Very Soluble | Similar to ethanol, can be a suitable solvent. |
| Toluene | Sparingly Soluble | Very Soluble | A non-polar alternative, potentially useful for different impurity profiles. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with ethanol or methanol. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound:
This protocol is a general guideline and may require optimization based on the purity of the starting material and the chosen solvent.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate, adding more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally yields larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of this compound (93-95 °C).[3]
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my this compound is not dissolving. What should I do?
-
Answer:
-
Check Solvent Suitability: You may have chosen a solvent in which this compound has low solubility even at high temperatures. Re-evaluate your solvent choice based on solubility tests.
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the bulk of your compound has dissolved, proceed to hot filtration to remove the insoluble matter.
-
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?
-
Answer:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound.
-
Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Instead of crystals, an oily layer has formed at the bottom of my flask. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above its melting point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.[4]
-
Change Solvent System: Consider using a different solvent with a lower boiling point or a mixed solvent system.
-
Issue 4: The recrystallized product has a low yield.
-
Question: After recrystallization, the amount of purified this compound is very low. What could have gone wrong?
-
Answer:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is hot.
-
Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold can redissolve some of your product.
-
Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent.
-
Issue 5: The purified product is still impure.
-
Question: The melting point of my recrystallized this compound is still low and/or broad, indicating the presence of impurities. What should I do?
-
Answer:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] Allow the solution to cool more slowly.
-
Insufficient Washing: The surface of the crystals may be coated with impure mother liquor. Ensure you wash the crystals with a small amount of ice-cold solvent.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: 9-Phenyl-9-fluorenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 9-Phenyl-9-fluorenol. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely used method for synthesizing this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with 9-fluorenone (B1672902) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2]
Q2: What are the most common impurities I might encounter in my final product?
A2: Common impurities include unreacted starting material, specifically 9-fluorenone, which can impart a yellow color to the product. Another significant impurity is biphenyl, which forms as a byproduct from the coupling of the Grignard reagent.[3] Residual inorganic salts from the workup may also be present.
Q3: My crude product is yellow. What is the likely cause?
A3: A yellow coloration in the crude product is a strong indication of the presence of unreacted 9-fluorenone.[3] Purification via recrystallization or column chromatography is necessary to remove this impurity.
Q4: How can I best purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying this compound.[4] Toluene (B28343) or ethanol (B145695) are commonly used solvents for recrystallization.[4] For separating a mixture of products, column chromatography with a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/hexanes is also a viable option.[2]
Q5: My Grignard reaction is not initiating. What are some common reasons for this?
A5: The most common reason for a Grignard reaction failing to initiate is the presence of moisture, which quenches the highly reactive Grignard reagent.[5] Another frequent issue is an inactive magnesium surface due to the formation of a magnesium oxide layer.[5] Activating the magnesium turnings is often necessary.
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet glassware or solvents: Grignard reagents are extremely sensitive to moisture.[5] 2. Inactive Grignard reagent: The Grignard reagent may not have formed successfully. 3. Poor quality starting materials: Impurities in bromobenzene (B47551) or 9-fluorenone can interfere with the reaction. 4. Incomplete reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Confirm Grignard formation. The solution should turn cloudy and may gently reflux upon initiation. If not, try activating the magnesium. 3. Use freshly distilled bromobenzene and pure 9-fluorenone. 4. Monitor the reaction by TLC. Ensure the disappearance of the 9-fluorenone spot. |
| Formation of Significant Biphenyl Byproduct | 1. Wurtz-type coupling: The Grignard reagent can react with unreacted bromobenzene.[3] This is favored at higher temperatures and concentrations.[3] | 1. Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration. 2. Maintain a gentle reflux ; avoid excessive heating. |
| Product is an Oil or Fails to Crystallize | 1. High level of impurities: The presence of significant amounts of byproducts or starting materials can inhibit crystallization. 2. Inappropriate recrystallization solvent: The chosen solvent may be too good of a solvent for the product, even at low temperatures. | 1. Attempt a preliminary purification such as a solvent wash or column chromatography before recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. |
| Grignard Reaction Does Not Start | 1. Inactive magnesium surface: A layer of magnesium oxide on the turnings prevents the reaction.[5] 2. Presence of moisture: Traces of water in the glassware or solvent will quench the reaction.[5] | 1. Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings.[5][6] 2. Rigorously dry all glassware and use anhydrous solvents. Flame-drying the apparatus under an inert atmosphere is recommended.[6] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 9-fluorenone and bromobenzene.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
9-Fluorenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) or ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with dichloromethane or ethyl acetate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
The crude product can be purified by recrystallization from toluene or ethanol, or by column chromatography on silica gel using an ethyl acetate/hexanes eluent.[2][4]
-
Data Presentation
The yield and purity of this compound are highly dependent on the reaction conditions and the purity of the starting materials. Below is a table summarizing expected outcomes based on different synthetic approaches.
| Synthetic Method | Reagents | Solvent | Typical Yield | Key Considerations |
| Grignard Reaction | Phenylmagnesium bromide, 9-Fluorenone | THF or Diethyl Ether | 80-95% | Requires strictly anhydrous conditions. Biphenyl is a common byproduct. |
| Organolithium Reaction | Phenyllithium, 9-Fluorenone | THF or Diethyl Ether | ~100% (as per one study) | Phenyllithium is highly reactive and requires careful handling under an inert atmosphere. |
| Oxidation | 9-phenyl-fluorene, dimethyldioxirane | Acetone | ~21% | A less common method with a significantly lower yield.[1] |
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: 9-Phenyl-9-fluorenol Stability and Reaction Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 9-Phenyl-9-fluorenol during chemical reactions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are oxidation and acid-catalyzed dehydration.[1]
-
Oxidation: As a tertiary alcohol, this compound can be oxidized to its corresponding ketone, 9-fluorenone (B1672902). This is a common reaction in the presence of oxidizing agents and can also be facilitated under basic conditions where the hydroxyl group is deprotonated, making it more susceptible to oxidation.[1]
-
Acid-Catalyzed Dehydration: In acidic environments, particularly at elevated temperatures, this compound can undergo dehydration to form a stable carbocation, which can then lead to the formation of various side products.[1]
Q2: My reaction mixture containing this compound turned yellow. What is the likely cause?
A2: The appearance of a yellow color is a strong indicator that this compound has oxidized to 9-fluorenone, which is a yellow solid. This can be caused by the presence of oxidizing agents in your reagents or solvents, exposure to air (oxygen), or phot-oxidation.
Q3: I am observing low yields in a reaction where this compound is a reactant under acidic conditions. What could be the issue?
A3: Low yields under acidic conditions are often due to the acid-catalyzed dehydration of this compound.[1] To mitigate this, consider the following:
-
Use the mildest possible acid catalyst.
-
Run the reaction at the lowest effective temperature.
-
Minimize the reaction time.
-
Neutralize the reaction mixture promptly upon completion.
Q4: How can I prevent the degradation of this compound during a reaction?
A4: The most effective strategy to prevent degradation is to protect the hydroxyl group of this compound before subjecting it to incompatible reaction conditions. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or trimethylsilyl (B98337) (TMS) ethers, are excellent choices for protecting tertiary alcohols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Side Products Consistent with Oxidation
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a yellow color in the reaction mixture. | Oxidation of this compound to 9-fluorenone. | 1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., argon or nitrogen) before use. 2. Inert Atmosphere: Run the reaction under an inert atmosphere. 3. Check Reagents: Ensure that no oxidizing agents are present as impurities in your starting materials or reagents. 4. Protect from Light: Shield the reaction vessel from light to prevent photo-oxidation.[1] 5. Use a Protecting Group: If the reaction conditions are inherently oxidative, protect the hydroxyl group as a silyl ether (see Experimental Protocols). |
| Isolation of 9-fluorenone as a major byproduct. | Strong oxidizing conditions or prolonged exposure to air. | 1. Re-evaluate Reagents: Scrutinize all reagents for their oxidizing potential. 2. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. 3. Protect the Hydroxyl Group: This is the most robust solution for preventing oxidation. |
Issue 2: Low Yield or Product Loss During Acidic Workup or Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant decrease in the desired product yield after acidic workup. | Acid-catalyzed dehydration of unprotected this compound.[1] | 1. Neutralize Carefully: Perform a careful and prompt neutralization of the acidic workup solution at a low temperature. 2. Use a Buffered System: If possible, use a buffered aqueous solution for the workup to avoid strongly acidic conditions. 3. Alternative Workup: Explore non-acidic workup procedures. |
| Formation of nonpolar side products. | Dehydration followed by potential rearrangement or oligomerization. | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the dehydration pathway. 2. Protect the Hydroxyl Group: Employ a protecting group strategy if the reaction requires acidic conditions. |
Quantitative Data Summary
While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes the expected stability based on general principles for tertiary alcohols and findings from forced degradation studies of the related compound, 9-fluorenol.[1]
| Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C, 24h | Moderate to Significant | Dehydration products |
| Basic | 0.1 M NaOH, 60°C, 24h | Slight to Moderate | 9-Fluorenone |
| Oxidative | 3% H₂O₂, RT, 24h | Significant | 9-Fluorenone |
| Thermal | 80°C (solid state), 48h | Minimal | - |
| Photolytic | UV/Visible light | Slight | 9-Fluorenone |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound TBS ether.
Protocol 2: Deprotection of this compound TBS Ether
This protocol outlines the removal of the TBS protecting group using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
This compound TBS ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the this compound TBS ether in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for using a protecting group strategy.
Caption: Logical decision tree for troubleshooting degradation issues.
References
Technical Support Center: Optimizing Reaction Conditions for 9-Phenyl-9-fluorenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 9-Phenyl-9-fluorenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
The most prevalent and effective method is the Grignard reaction.[1] This involves the nucleophilic addition of a phenylmagnesium halide (Grignard reagent) to a 9-fluorenone (B1672902) derivative.[1] Phenyllithium reagents can also be utilized.[2] The general reaction scheme involves the formation of the Grignard reagent from an aryl halide and magnesium, followed by the reaction with 9-fluorenone and subsequent acidic workup to yield the tertiary alcohol.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[3][4] A typical procedure involves spotting the reaction mixture on a TLC plate alongside the starting material (9-fluorenone). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which moves a shorter distance up the plate) indicate the progression of the reaction.[4] A suitable eluent system, often a mixture of hexane (B92381) and ethyl acetate, should be used to achieve good separation. Visualization can be done under UV light or by using a staining agent like potassium permanganate.[5]
Q3: My Grignard reaction for the synthesis of a this compound derivative is not starting. What should I do?
Failure of a Grignard reaction to initiate is a common issue, typically due to the passivating layer of magnesium oxide on the magnesium turnings. Here are several troubleshooting steps:
-
Magnesium Activation:
-
Mechanical Activation: Vigorously stir the magnesium turnings in the reaction flask before adding the solvent to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. A visual cue for activation by 1,2-dibromoethane is the formation of ethylene (B1197577) gas bubbles.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.
-
Initiators: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
Heat: Gentle heating with a heat gun can sometimes start the reaction, but be cautious as the reaction is exothermic.
Q4: I am observing a low yield of my this compound derivative. What are the possible causes and solutions?
Low yields can stem from several factors throughout the experimental process. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and issues during workup and purification.
Q5: What are common side reactions in the synthesis of this compound derivatives?
The primary side reactions that can lower the yield of the desired tertiary alcohol include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the 9-fluorenone, leading to the formation of an enolate. Upon workup, this regenerates the starting ketone. This is more prevalent with sterically hindered ketones or bulky Grignard reagents.[6]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol (9-fluorenol).[6]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide, forming a biphenyl (B1667301) byproduct. This is more likely to occur during the formation of the Grignard reagent itself.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no cloudiness or exotherm) | Inactive magnesium surface due to oxide layer. | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvents. | Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry. | |
| Reaction starts but stalls (incomplete conversion of starting material) | Insufficient Grignard reagent. | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. |
| Poor quality of Grignard reagent. | Ensure the Grignard reagent was successfully formed. If prepared in-situ, ensure the aryl halide is pure. | |
| Low isolated yield after workup | Side reactions (enolization, reduction). | For sterically hindered substrates, consider using a more reactive organolithium reagent. Lowering the reaction temperature can also disfavor side reactions. |
| Product loss during extraction. | Ensure proper separation of aqueous and organic layers. Perform multiple extractions of the aqueous layer. | |
| Inefficient purification. | Optimize the recrystallization solvent system or the column chromatography conditions. |
Issue 2: Impure Product
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting material (9-fluorenone) in the final product | Incomplete reaction. | Increase the reaction time or use a slight excess of the Grignard reagent. |
| Presence of a nonpolar byproduct (e.g., biphenyl) | Wurtz coupling during Grignard formation. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration and minimize coupling. |
| Presence of a secondary alcohol (9-fluorenol) | Reduction of the ketone by the Grignard reagent. | Use a Grignard reagent without β-hydrogens if possible. Perform the reaction at a lower temperature. |
| Oily or discolored product | Residual solvent or other impurities. | Ensure complete removal of solvent under reduced pressure. Perform a thorough purification by recrystallization or column chromatography. Toluene (B28343) and ethanol (B145695) are often effective recrystallization solvents for this compound.[1] |
Data Presentation
Table 1: Reported Reaction Conditions and Yields for the Synthesis of this compound
| Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | THF | 55-60 | 2 | 88 | [1] |
| Phenylmagnesium bromide | Diethyl ether | Room Temperature | 1 | Not specified, but successful | [4] |
| p-Tolylmagnesium bromide | THF | Room Temperature | Overnight | Not specified, but successful | [4] |
| Phenylmagnesium bromide (continuous flow) | THF | Room Temperature | 36 seconds (residence time) | >99 | [7][8] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a reported synthesis with high yield.[1]
Materials:
-
Magnesium shavings
-
Anhydrous Tetrahydrofuran (THF)
-
9-Fluorenone
-
2.5 M Aqueous ammonium (B1175870) chloride solution
-
Toluene or Ethanol for recrystallization
-
Deionized water
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium shavings (6.1 g, 0.25 mol).
-
Prepare a solution of bromobenzene (37.7 g, 0.24 mol) in 200 mL of anhydrous THF in the dropping funnel.
-
Add approximately 20 mL of the bromobenzene/THF solution to the magnesium shavings to initiate the reaction. Gentle heating to 55-60 °C may be necessary.
-
Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene/THF solution dropwise over 2 hours, maintaining a temperature of 55-60 °C.
-
-
Reaction with 9-Fluorenone:
-
Prepare a solution of 9-fluorenone (36.0 g, 0.20 mol) in 100 mL of anhydrous THF.
-
Slowly add the 9-fluorenone solution to the Grignard reagent via the dropping funnel over 30 minutes, maintaining the reaction temperature at 55-60 °C.
-
After the addition is complete, continue stirring the reaction mixture at 55-60 °C for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench the reaction by slowly adding 200 mL of a 2.5 M aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with deionized water.
-
Remove the THF under reduced pressure.
-
Recrystallize the crude product from toluene or ethanol to obtain this compound as a light yellow solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
- 1. This compound | 25603-67-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.iastate.edu [chem.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Fluorenol via Grignard Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of fluorenol and its derivatives using Grignard reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Grignard synthesis of fluorenol from fluorenone and an appropriate organohalide.
| Symptom | Possible Cause | Solution |
| Reaction fails to initiate (no exotherm, no color change) | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. | - Flame-dry all glassware under vacuum or oven-dry overnight and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. |
| 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. | - Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask (with caution). | |
| 3. Impure reagents: The organohalide or fluorenone may contain impurities that inhibit the reaction. | - Purify the organohalide (e.g., by distillation). - Ensure the fluorenone is pure and dry. | |
| Low yield of fluorenol | 1. Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. - If the reaction is sluggish, gentle warming may be necessary. |
| 2. Side reactions: Several side reactions can reduce the yield. | - Wurtz Coupling: Slow addition of the alkyl halide during Grignard reagent formation can minimize this side reaction. - Enolization of Fluorenone: The Grignard reagent can act as a base and deprotonate the fluorenone. Add the Grignard reagent slowly to the fluorenone solution to maintain a low concentration of the Grignard reagent. | |
| 3. Grignard reagent decomposition: The Grignard reagent can decompose if not used promptly or if exposed to air or moisture. | - Prepare the Grignard reagent and use it immediately in the subsequent reaction. - Maintain an inert atmosphere throughout the reaction. | |
| Formation of significant byproducts | 1. Wurtz coupling product: Dimerization of the organohalide. | - Add the organohalide dropwise to the magnesium suspension to maintain a low concentration. |
| 2. Unreacted fluorenone: The presence of the yellow starting material in the final product. | - Ensure a slight excess of the Grignard reagent is used. - Allow for sufficient reaction time. | |
| 3. Benzopinacolone-type rearrangement products: Can occur under certain conditions. | - Control the reaction temperature and quench the reaction carefully with a non-acidic solution initially (e.g., saturated aqueous ammonium (B1175870) chloride). | |
| Purified fluorenol has a low melting point or appears impure | 1. Presence of unreacted fluorenone: This is a common impurity that can give the product a yellowish tint. | - Purify the crude product by recrystallization. A common method is to dissolve the impure solid in a minimum amount of hot ethanol (B145695) and then add water dropwise until it becomes cloudy, followed by slow cooling. |
| 2. Contamination with inorganic salts: Salts from the workup may be present. | - Wash the crude product thoroughly with water during the extraction process. | |
| 3. Solvent inclusion in crystals: Solvent molecules can be trapped in the crystal lattice. | - Dry the purified crystals under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my Grignard reagent has formed?
A1: The formation of a Grignard reagent is typically accompanied by a visual change, such as the disappearance of the shiny magnesium metal and the formation of a cloudy or colored solution. An exothermic reaction (release of heat) is also a strong indicator of initiation. For quantitative analysis, you can titrate a small aliquot of the Grignard solution.
Q2: What is the best solvent for preparing the Grignard reagent for fluorenol synthesis?
A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions. THF is often preferred as it can help stabilize the Grignard reagent.
Q3: My reaction mixture turned dark brown or black. Is this normal?
A3: While some color change is expected, a very dark color could indicate side reactions or decomposition, especially if the reaction is heated for an extended period. It is advisable to monitor the reaction progress by TLC to assess the formation of the desired product versus byproducts.
Q4: Can I store my prepared Grignard reagent for later use?
A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Grignard reagents are unstable and can degrade upon storage, even under an inert atmosphere, leading to lower yields in subsequent reactions.
Q5: Why is a saturated solution of ammonium chloride used to quench the reaction?
A5: A saturated aqueous solution of ammonium chloride is a mild acid that can protonate the alkoxide intermediate to form the alcohol (fluorenol) without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.
Experimental Protocols
Protocol 1: Synthesis of 9-Phenyl-9-fluorenol
This protocol describes the synthesis of this compound via the reaction of phenylmagnesium bromide with 9-fluorenone (B1672902).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
9-Fluorenone
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by bubbling and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Slowly add the 9-fluorenone solution to the prepared Grignard reagent via the dropping funnel. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for at least one hour. Monitor the reaction by TLC until the 9-fluorenone is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. For recrystallization, dissolve the crude solid in a minimal amount of hot ethanol and add water until persistent cloudiness is observed. Slow cooling should afford pure crystals of this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of fluorenol via a Grignard reaction.
Caption: Troubleshooting decision tree for Grignard synthesis of fluorenol.
Technical Support Center: Synthesis of 9-Phenyl-9-fluorenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Phenyl-9-fluorenol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (No color change or heat evolution) | 1. Inactive Magnesium Surface: The magnesium turnings may be coated with a layer of magnesium oxide, preventing reaction with bromobenzene (B47551).[1] 2. Wet Glassware or Solvents: The Grignard reagent is highly sensitive to water, which will quench the reaction.[1][2] 3. Impure Bromobenzene: Contaminants in the bromobenzene can inhibit the reaction. | 1. Activation of Magnesium: - Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. - Add a small crystal of iodine to the magnesium. The iodine will react with the magnesium surface, activating it.[2][3] 2. Ensure Anhydrous Conditions: - Flame-dry or oven-dry all glassware immediately before use.[2][4] - Use anhydrous solvents (e.g., diethyl ether, THF).[1][2] - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Purify Bromobenzene: Distill bromobenzene before use if its purity is questionable. |
| Low Yield of this compound | 1. Formation of Biphenyl (B1667301): A significant side reaction is the coupling of phenyl radicals or the reaction of the Grignard reagent with unreacted bromobenzene to form biphenyl.[1][4] 2. Formation of Benzene: The highly basic Grignard reagent will react with any acidic protons (especially from water) to form benzene.[1] 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Minimize Biphenyl Formation: - Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of bromobenzene.[2] - Avoid high reaction temperatures, which can favor the formation of biphenyl.[4] 2. Strict Anhydrous Conditions: As mentioned above, ensure all reagents and equipment are dry. 3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material (9-fluorenone). Consider extending the reaction time if necessary. |
| Product is a Yellowish Solid Instead of White | 1. Presence of Biphenyl: The biphenyl side product is often yellowish in color.[4] 2. Unreacted 9-Fluorenone (B1672902): The starting material, 9-fluorenone, is a yellow compound.[5] Its presence, even in trace amounts, can color the final product. | 1. Purification: - Recrystallization: This is an effective method for separating this compound from biphenyl and other impurities based on differences in solubility.[5] - Trituration: Washing the crude product with a solvent in which biphenyl is more soluble than this compound (e.g., petroleum ether) can help remove this impurity.[4] 2. Ensure Complete Reaction: Use TLC to confirm the complete consumption of 9-fluorenone. If the reaction is incomplete, consider extending the reaction time. |
| Oily Product Instead of Crystalline Solid | 1. High Impurity Level: The presence of significant amounts of impurities, such as biphenyl or unreacted starting materials, can lower the melting point of the mixture and prevent crystallization.[5] 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too effective at dissolving the product, even at low temperatures.[5] | 1. Preliminary Purification: Attempt a preliminary purification step, such as a solvent wash, before recrystallization. 2. Optimize Recrystallization: - Experiment with different solvent systems. A mixed solvent system may be necessary. - Try seeding the supersaturated solution with a small crystal of pure this compound to induce crystallization. - Ensure slow cooling to promote the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Grignard reaction.[6] This involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 9-fluorenone.[6][7] The Grignard reagent is typically prepared in situ by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[2]
Q2: What are the most common side products in this synthesis?
A2: The two main side products are biphenyl and benzene. Biphenyl is formed from the coupling of phenyl radicals during the formation of the Grignard reagent or by the reaction of the Grignard reagent with unreacted bromobenzene.[1][4] Benzene is formed if the highly basic Grignard reagent comes into contact with any protic substances, most commonly water.[1] Unreacted starting materials, such as 9-fluorenone, can also be present as impurities.[5]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Grignard reagents are extremely strong bases and will react readily with acidic protons.[1] Water is a common source of acidic protons, and its presence will lead to the protonation of the phenylmagnesium bromide to form benzene, thereby reducing the yield of the desired this compound.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[2]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying this compound.[5] This technique separates the desired product from impurities based on differences in their solubility in a particular solvent at different temperatures. Column chromatography over silica (B1680970) gel can also be used for purification.[7]
Q5: My final product has a melting point that is lower than the literature value and melts over a wide range. What does this indicate?
A5: A broad and depressed melting point is a strong indication of the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range. Further purification, such as an additional recrystallization, is recommended.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Bromobenzene
-
9-Fluorenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. Gentle warming may be necessary to start the reaction.[2]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution should appear grayish-brown.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous diethyl ether.
-
Slowly add the 9-fluorenone solution to the freshly prepared Grignard reagent via the dropping funnel. This reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to obtain pure this compound as a white crystalline solid.[7]
-
Reaction Pathways
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
References
Technical Support Center: Scaling Up the Production of 9-Phenyl-9-fluorenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 9-Phenyl-9-fluorenol. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially viable method for synthesizing this compound is the Grignard reaction.[1][2] This involves the nucleophilic addition of a phenylmagnesium halide (typically phenylmagnesium bromide) to 9-fluorenone (B1672902).[1][3] Phenyllithium can also be used as the nucleophile.[1][4]
Q2: What are the primary safety concerns when scaling up the Grignard reaction for this compound synthesis?
The primary safety concern is the risk of a runaway reaction, which can lead to fire and vessel pressurization.[5][6] This is due to the highly exothermic nature of the Grignard reaction and the use of flammable solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[5][6] Grignard reagents themselves can be flammable, corrosive, and even pyrophoric.[5][6][7] Strict adherence to anhydrous (moisture-free) conditions is critical, as water reacts violently with Grignard reagents.[7]
Q3: My product yield is significantly lower than expected. What are the likely causes?
Low yield can stem from several factors:
-
Incomplete reaction: This could be due to poor quality or deactivation of the magnesium turnings, or insufficient reaction time.[6]
-
Inactive Grignard reagent: The Grignard reagent can be deactivated by moisture or air.[7]
-
Side reactions: The formation of biphenyl (B1667301) from the Grignard reagent is a common side reaction.
-
Product loss during workup: The product may be lost during extraction or purification steps.
Q4: The final product is not a white solid. What does this indicate and how can it be resolved?
A non-white, often yellowish, product typically indicates the presence of unreacted 9-fluorenone, which is yellow.[8][9] The presence of other impurities from side reactions can also contribute to discoloration.[8] Purification through recrystallization is the most effective method to remove these colored impurities and obtain a white crystalline product.[8][9][10]
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[10] By spotting the reaction mixture alongside the starting material (9-fluorenone), you can visually track the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guides
Issue 1: Difficulty Initiating the Grignard Reaction
| Symptom | Possible Cause | Recommended Solution |
| No initial exotherm or visible reaction after adding a portion of the aryl halide. | Moisture in glassware or solvent: Water deactivates the magnesium surface and the Grignard reagent.[6][7] | Flame-dry all glassware under vacuum or oven-dry and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[5][6] Use anhydrous solvents. |
| Poor quality of magnesium turnings: The surface of the magnesium may be oxidized. | Use fresh, high-quality magnesium turnings. Consider gentle crushing or activation with a small crystal of iodine or 1,2-dibromoethane. | |
| Low reaction temperature: The initiation of the Grignard reaction can be sluggish at very low temperatures. | Gentle warming may be necessary to initiate the reaction. However, be prepared to cool the reaction once it starts, as it is highly exothermic.[10] | |
| Inefficient mixing: Poor agitation can prevent the aryl halide from coming into contact with the magnesium surface. | Ensure vigorous and efficient stirring. For larger scale reactions, mechanical stirring is essential.[11] |
Issue 2: Runaway Reaction or Loss of Temperature Control
| Symptom | Possible Cause | Recommended Solution |
| A sudden and rapid increase in temperature and pressure. | Accumulation of unreacted aryl halide followed by sudden initiation: This is a significant risk in large-scale reactions.[12] | Add the aryl halide slowly and controllably, ensuring the reaction has initiated before adding the bulk of the reagent.[5] Monitor the reaction temperature closely. |
| Inadequate cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.[11] | Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Have an ice bath readily available for emergency cooling.[6] | |
| Too rapid addition of 9-fluorenone solution: The reaction between the Grignard reagent and the ketone is also exothermic. | Add the 9-fluorenone solution dropwise or in portions, maintaining a controlled internal temperature. |
Issue 3: Low Purity of the Crude Product
| Symptom | Possible Cause | Recommended Solution |
| Presence of significant amounts of 9-fluorenone in the final product (confirmed by TLC or NMR). | Incomplete reaction: Insufficient Grignard reagent was used, or the reaction time was too short. | Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC until all the 9-fluorenone is consumed. |
| Presence of biphenyl as a major byproduct. | Side reaction of the Grignard reagent: This can be exacerbated by the presence of certain impurities or high temperatures. | Maintain a controlled reaction temperature. Ensure high purity of the starting materials. |
| Oily or sticky product after workup. | Incomplete quenching or improper workup: Residual magnesium salts or byproducts may be present. | Ensure thorough quenching with a saturated aqueous solution of ammonium (B1175870) chloride. Perform adequate washing of the organic layer during extraction. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Magnesium Turnings | 24.31 | 6.1 g | 1.25 |
| Bromobenzene (B47551) | 157.01 | 37.7 g | 1.2 |
| 9-Fluorenone | 180.21 | 36.0 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Saturated Aqueous Ammonium Chloride | - | As needed | - |
| Saturated Aqueous Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a nitrogen atmosphere.[5]
-
Grignard Reagent Formation: Place the magnesium turnings in the reaction flask.[3] Add a small portion (e.g., 20 mL) of a solution of bromobenzene in 200 mL of anhydrous THF to the dropping funnel and add it to the magnesium.[3] The reaction should initiate, indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, continue stirring at a moderate temperature (e.g., 55-60°C) for 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
Addition of 9-Fluorenone: Dissolve the 9-fluorenone in 100 mL of anhydrous THF and add this solution to the dropping funnel.[3] Cool the Grignard reagent solution in an ice bath. Add the 9-fluorenone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 20°C.
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour. Monitor the reaction by TLC until the 9-fluorenone is consumed. Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with water and then with brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
| Material |
| Crude this compound |
| Ethanol (B145695) or a mixture of Ethanol and Water |
| Erlenmeyer flasks |
| Heating source (hot plate) |
| Buchner funnel and filter flask |
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[10][13]
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[13] Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[13] Allow the crystals to dry completely on the filter paper or in a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | 25603-67-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 9-Phenyl-9-fluorenol Purity by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 9-Phenyl-9-fluorenol purity using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound purity analysis?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC) with UV detection. Given the aromatic nature of the compound, a C18 or a Phenyl stationary phase is often suitable. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. The detection wavelength can be set around 254 nm, where the aromatic rings show strong absorbance.
Q2: What are the potential impurities in a this compound sample?
A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include unreacted 9-fluorenone, starting materials from the synthesis such as bromobenzene, and potentially side-products from the reaction.[1] It is also possible to have structurally related fluorenols or fluorenones.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: this compound should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as acetonitrile or methanol, to a known concentration (e.g., 0.1-1.0 mg/mL).[2] The sample should be fully dissolved, which can be aided by sonication. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound can be caused by several factors. Secondary interactions between the hydroxyl group of the analyte and active sites on the silica (B1680970) packing of the column are a common cause.[3] To address this, you can try adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol (B1196071) groups.[4] Other causes can include column overload, where injecting a lower concentration of the sample may help, or a blocked column frit, which may require cleaning or replacement.[5]
Q5: I am observing a drift in the retention time of my this compound peak. What should I investigate?
A5: Retention time drift can be caused by changes in mobile phase composition, column temperature, or flow rate.[6][7][8] Ensure your mobile phase is well-mixed and degassed, and that the solvent proportions are accurate. Check that the column oven is maintaining a stable temperature, as a small change in temperature can affect retention.[9] Also, verify that the pump is delivering a constant flow rate and that there are no leaks in the system.[6] Column aging can also lead to a gradual decrease in retention time.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Splitting | 1. Partially blocked column inlet frit. 2. Sample solvent is much stronger than the mobile phase. 3. Void at the head of the column. | 1. Reverse-flush the column. If the problem persists, replace the frit. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[10] 3. Replace the column. |
| No Peaks or Very Small Peaks | 1. No sample injected (e.g., empty vial, air bubble in syringe). 2. Detector is off or not set to the correct wavelength. 3. Blockage in the flow path before the detector. | 1. Check the sample vial and injection syringe. 2. Verify detector settings and lamp status. 3. Systematically check for blockages from the injector to the detector. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Mobile phase precipitation. 3. Incorrect column installed. | 1. Isolate the source of the high pressure by systematically removing components (start with the column). Replace the blocked component.[7] 2. Ensure mobile phase components are fully miscible and filter the mobile phase. 3. Verify that the correct column is installed. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaking pump seals or fittings. | 1. Degas the mobile phase and purge the pump and detector. 2. Use fresh, HPLC-grade solvents and flush the detector cell.[11] 3. Inspect for leaks and tighten fittings or replace seals as necessary.[11] |
Experimental Protocols
Suggested HPLC Method for this compound Purity
This protocol provides a starting point for method development and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile to a concentration of 0.5 mg/mL and filter through a 0.45 µm filter. |
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the suggested HPLC method. Actual results may vary.
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| 9-Fluorenone (Impurity) | 8.5 | 0.85 | < 0.1 |
| This compound | 10.0 | 1.00 | > 99.5 |
| Unknown Impurity 1 | 11.2 | 1.12 | < 0.2 |
| Unknown Impurity 2 | 12.5 | 1.25 | < 0.2 |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A schematic of a typical HPLC system workflow.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]
- 3. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound 25603-67-2 | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
storage and handling of 9-Phenyl-9-fluorenol to maintain stability
This technical support center provides guidance on the proper storage and handling of 9-Phenyl-9-fluorenol to maintain its stability. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For optimal long-term stability, it is recommended to store the compound in a cool, dark place at temperatures below 15°C.[2][3] Standard room temperature is also acceptable for shorter periods.[2][4][5]
Q2: What is the general stability of this compound?
A2: this compound is a stable compound under the recommended storage conditions.[1] However, its stability can be compromised by exposure to strong oxidizing agents, acidic conditions, and light.[1][6]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are believed to be similar to those of the related compound, 9-fluorenol.[6] The most common degradation is the oxidation of the hydroxyl group to form the corresponding ketone, 9-phenyl-9-fluorenone.[6] Under acidic conditions, it may also undergo dehydration.[6]
Q4: What are the signs of this compound degradation?
A4: A common sign of degradation is a change in the physical appearance of the compound, such as a color change from white or off-white to yellow.[7] The yellow color can be indicative of the formation of 9-phenyl-9-fluorenone.[7] Purity analysis by techniques like HPLC can confirm degradation by showing a decrease in the main peak area and the appearance of new impurity peaks.
Q5: Is this compound sensitive to light?
A5: While not explicitly stated for this compound in the search results, related compounds like 9-fluorenol are susceptible to photo-oxidation.[6] Therefore, it is best practice to protect this compound from light during storage and handling.
Q6: What are the solubility characteristics of this compound?
A6: this compound is sparingly soluble in water but is soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The this compound powder has turned yellow. | Oxidation to 9-phenyl-9-fluorenone.[7] | - Confirm the purity using a suitable analytical method like HPLC.- If purity is compromised, consider purification by recrystallization.- Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7] |
| Unexpected peaks are observed in the HPLC analysis of a sample. | Degradation of the compound due to improper handling or storage. | - Review the storage conditions and ensure they align with the recommendations (cool, dry, dark, sealed container).- Investigate potential exposure to incompatible materials, such as strong oxidizing agents.[1]- Perform a forced degradation study to identify potential degradation products. |
| Low yield or recovery of this compound from a reaction mixture. | Degradation during the experimental process. | - If the reaction is conducted under acidic conditions, consider neutralizing the mixture promptly after completion.[6]- Avoid excessive heating during purification steps like recrystallization.[7]- Ensure that purification methods, such as column chromatography, do not use acidic stationary phases that could cause degradation.[7] |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Room Temperature (Short-term)[2][4][5] | [2][4][5] |
| <15°C (Long-term)[2][3] | [2][3] | |
| Purity (as supplied by vendors) | >98.0% (HPLC) | [2][4] |
| 99% | [8] | |
| Melting Point | 93-95 °C | [4][8] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is a key step in developing a stability-indicating analytical method.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil.[6]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
This is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products (like 9-phenyl-9-fluorenone) have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 25603-67-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound 25603-67-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 99 25603-67-2 [sigmaaldrich.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 9-Phenyl-9-fluorenol vs. Established Alternatives
In the field of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for controlling the stereochemical outcome of chemical reactions.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction diastereoselectively.[1] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This guide provides an objective comparison of the 9-Phenyl-9-fluorenyl (Pf) group, derived from 9-Phenyl-9-fluorenol, with other widely used chiral auxiliaries, particularly Evans' oxazolidinones and Oppolzer's sultams.
The primary function of the 9-phenylfluorenyl group is often as a bulky N-protecting group for amino acids and their derivatives, where its principal role is to prevent the racemization of the adjacent stereocenter.[2][3] In contrast, auxiliaries like Evans' and Oppolzer's are renowned for their ability to induce high levels of stereoselectivity in the formation of new stereocenters through the formation of rigid, chelated transition states.[4][5]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable. The performance of an auxiliary is primarily measured by the diastereoselectivity (expressed as diastereomeric excess, d.e.) and chemical yield of the reaction. While the 9-phenylfluorenyl group excels at shielding an existing chiral center, its contribution to inducing new stereochemistry can be limited, with selectivity often depending more on the base, cation, and electrophile used.[2] Evans' and Oppolzer's auxiliaries, however, provide a highly controlled steric environment, leading to predictably high diastereoselectivity.[4][6]
Table 1: Performance Data in a Representative Asymmetric Alkylation Reaction
| Chiral Auxiliary | Substrate Type | Typical Diastereoselectivity (d.e.) | Typical Yield (%) | Key Advantage |
|---|---|---|---|---|
| 9-Phenylfluorenyl (Pf) | N-Pf-amino acid derivative | Variable; dependent on conditions[2] | Good to Excellent[7] | Prevents epimerization of α-proton[2][3] |
| Evans' Oxazolidinone | N-Acyl oxazolidinone | >98%[8][9] | 85-95%[5][6] | High diastereoselectivity for aldol (B89426) & alkylation reactions[1] |
| Oppolzer's Sultam | N-Acyl camphorsultam | >95% | 80-95% | High diastereoselectivity for various C-C bond formations[4] |
Note: Values are representative of typical results reported in the literature for reactions such as the alkylation of propionyl imides and may vary based on specific substrates and reaction conditions.
Practical Considerations: Attachment, Cleavage, and Application
The practical utility of a chiral auxiliary depends not only on its performance but also on the ease of its attachment and removal, as well as its recyclability. The conditions required for cleavage must be mild enough to avoid racemization or degradation of the desired product.
Table 2: Comparison of Practical Features
| Feature | 9-Phenylfluorenyl (Pf) Group | Evans' Oxazolidinone | Oppolzer's Sultam |
|---|---|---|---|
| Primary Application | Protection of existing stereocenters[2] | Induction of new stereocenters[1] | Induction of new stereocenters[4] |
| Attachment Method | PhF-Cl/AgNO₃ or PhF-Br/Pb(NO₃)₂[3][7] | Acylation via acid chloride or anhydride[9] | Acylation via acid chloride or anhydride |
| Common Cleavage Conditions | Hydrogenolysis or strong acid (solvolysis)[2] | LiOH / H₂O₂; LiAlH₄; LiBH₄[8][9] | LiOH / H₂O₂; LiAlH₄ |
| Auxiliary Recovery | Yes, as 9-phenylfluorene or derivative | Yes, recoverable by extraction[9] | Yes, recoverable by extraction |
Experimental Protocols
Detailed methodologies are crucial for reproducing results and evaluating the suitability of a chiral auxiliary for a specific synthetic challenge.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone (General Procedure)
This protocol is a generalized procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.[8][9]
-
Enolate Formation: The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). A strong base, such as sodium hexamethyldisilazide (NaHMDS, 1.1 equiv.), is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete formation of the Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2-1.5 equiv.) is added to the enolate solution at -78 °C. The reaction is stirred for 1-4 hours, with progress monitored by TLC.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure diastereomer.
Protocol 2: Attachment of the 9-Phenylfluorenyl (PhF) Group (Rapid Procedure)
This protocol describes a modern, efficient method for the N-protection of an amino acid ester.[3]
-
Preparation: The amino acid ester hydrochloride salt (1.0 equiv.), 9-chloro-9-phenylfluorene (PhFCl, 1.1 equiv.), and silver nitrate (B79036) (AgNO₃, 1.1 equiv.) are combined in an anhydrous solvent such as acetonitrile.
-
Base Addition: N-methylmorpholine (NMM, 2.2 equiv.) is added to the suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The formation of a silver chloride precipitate is observed.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the precipitate. The filtrate is concentrated, and the residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in using chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.williams.edu [chemistry.williams.edu]
In-Depth Analysis of Enantiomeric Excess Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. While various methods exist for this critical analysis, the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible approach. This guide provides a comprehensive comparison of NMR-based methods, with a focus on the principles of chiral recognition, and contrasts them with established chromatographic techniques.
The Role of Chiral Solvating Agents in NMR Spectroscopy
Enantiomers, being chemically identical in an achiral environment, produce identical NMR spectra. To differentiate them, a chiral environment must be introduced. Chiral Solvating Agents (CSAs) are chiral molecules that interact with the enantiomers of an analyte through non-covalent bonds, such as hydrogen bonding or π-π stacking, to form transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and, as a result, exhibit distinct chemical shifts in the NMR spectrum. The relative integration of these separated signals allows for the direct quantification of the enantiomeric excess.
While the literature describes a variety of CSAs, detailed, publicly available experimental data and protocols for the application of 9-Phenyl-9-fluorenol as a chiral solvating agent for the determination of enantiomeric excess across a range of analyte classes (alcohols, carboxylic acids, amines) are not extensively documented in readily accessible scientific resources. Therefore, this guide will focus on the well-established principles of ee determination using other common CSAs and provide a comparison with alternative analytical techniques.
Comparison of Key Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on factors such as the nature of the analyte, the required accuracy and precision, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, leading to separate NMR signals for each enantiomer. | - Rapid analysis with minimal sample preparation.- Non-destructive.- Provides structural information simultaneously.- Can be performed on standard NMR spectrometers. | - Requires a suitable CSA for the analyte.- Chemical shift differences (ΔΔδ) can be small, requiring high-resolution instruments.- Potential for signal overlap with complex molecules.- Accuracy can be influenced by experimental conditions (temperature, concentration). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Physical separation of enantiomers on a chiral stationary phase (CSP) due to differential interactions. | - High accuracy and precision.- High sensitivity, especially with UV or fluorescence detectors.- Well-established and widely applicable method. | - Method development can be time-consuming and expensive.- Requires specialized and costly chiral columns.- Consumes larger volumes of solvents compared to NMR. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase. | - High resolution for volatile and thermally stable compounds.- Fast analysis times. | - Limited to volatile and thermally stable analytes.- Derivatization may be required to improve volatility and separation. |
Experimental Protocols for Enantiomeric Excess Determination
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for NMR with common CSAs and for chiral HPLC.
NMR Spectroscopy with Chiral Solvating Agents
General Protocol:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the chiral analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Addition of CSA: Add the chiral solvating agent in a specific molar ratio to the analyte. The optimal ratio (typically ranging from 1 to 5 equivalents of CSA) should be determined empirically to maximize the chemical shift difference (ΔΔδ) between the enantiomeric signals.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is important to ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center of the analyte that shows separation for the two enantiomers. Integrate the two signals.
-
Calculation of Enantiomeric Excess: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
Example with a BINOL-derived CSA for a Chiral Amine:
-
Analyte: 1-(1-Naphthyl)ethylamine
-
CSA: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
-
Solvent: CDCl₃
-
Procedure: A solution of the amine in CDCl₃ is treated with 1.2 equivalents of the CSA. The ¹H NMR spectrum is recorded, and the signals corresponding to the methine proton of the two enantiomers are integrated to determine the ee.
Chiral High-Performance Liquid Chromatography (HPLC)
General Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) that provides good separation (resolution > 1.5) of the enantiomers.
-
Sample Preparation: Dissolve the analyte in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers and determine their respective peak areas.
-
Calculation of Enantiomeric Excess: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100
Visualization of Experimental Workflows
NMR with Chiral Solvating Agent Workflow
Caption: Workflow for ee determination using an NMR chiral solvating agent.
Chiral HPLC Workflow
Caption: Workflow for ee determination using chiral HPLC.
Conclusion
The determination of enantiomeric excess is a critical analytical task in modern chemistry and drug development. While chiral chromatography, particularly HPLC, remains a gold standard for its accuracy and sensitivity, NMR spectroscopy coupled with the use of chiral solvating agents provides a rapid, non-destructive, and structurally informative alternative. The choice of method should be guided by the specific requirements of the analysis. Although detailed experimental data for this compound as a chiral solvating agent is not widely available, the principles outlined in this guide using other common CSAs provide a solid foundation for researchers to develop and apply NMR-based methods for their specific chiral analysis needs.
A Comparative Analysis of Fluorenol Derivatives for Enhanced OLED Performance
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has propelled the exploration of novel organic materials. Among these, fluorenol derivatives have emerged as a promising class of materials, primarily utilized as hosts in the emissive layer of OLEDs, particularly for achieving efficient blue phosphorescence. Their rigid, planar structure and high triplet energy levels are key attributes that contribute to their superior performance. This guide provides a comparative study of various fluorenol derivatives, with a focus on spirobifluorene (SBF) compounds, supported by experimental data to illuminate their structure-property relationships and performance in OLED devices.
Performance Comparison of Spirobifluorene (SBF) Derivatives in Phosphorescent OLEDs
Spirobifluorene (SBF) derivatives, a unique class of fluorenol compounds, feature two fluorene (B118485) units linked by a common spiro carbon atom. This orthogonal arrangement provides excellent thermal stability and solubility. The substitution pattern on the SBF core significantly influences the material's electronic properties and, consequently, the OLED's performance. Below is a comparative table summarizing the performance of different SBF derivatives as host materials in red, green, and blue (RGB) phosphorescent OLEDs (PhOLEDs).
| Derivative Name | Emitter Color | Maximum External Quantum Efficiency (EQE) (%) | Reference |
| 1-(para-biphenyl)-4-phenyl-SBF | Red | 26.0 | [1] |
| Green | 26.1 | [1] | |
| Blue | 22.5 | [1] | |
| 2,7-DiCbz-SBF-4'-POPh2 | Green | 13.2 | [2] |
Key Observations:
-
Substitution Position Matters: The substitution pattern on the spirobifluorene core is a critical determinant of the material's properties. For instance, 1,4-diaryl substituted SBFs have been shown to be excellent pure hydrocarbon hosts for RGB PhOLEDs.[1][3]
-
Linearity and Orthogonality: The synergistic effect of a linear structure within the orthogonal SBF configuration can enhance carrier mobilities while maintaining high triplet energies, leading to exceptional device performance.[1]
-
Bipolar Host Materials: The development of bipolar host materials, such as 2,7-DiCbz-SBF-4'-POPh2 which incorporates both hole-transporting (carbazole) and electron-transporting (phosphine oxide) moieties, has led to high-efficiency single-layer green PhOLEDs.[2]
Experimental Protocols
The fabrication and characterization of OLEDs involving fluorenol derivatives follow standardized procedures in the field of organic electronics. Below are generalized methodologies based on the cited literature.
Synthesis of 1,4-Diaryl Spirobifluorenes
A common synthetic route for 1,4-diaryl SBFs involves the following key steps[1]:
-
Preparation of Fluorenone Precursors: Synthesis of appropriately substituted fluorenone derivatives.
-
Nucleophilic Addition: Reaction of the fluorenone with an organolithium reagent, such as [1,1′-biphenyl]-2-yllithium, generated in situ.
-
Intramolecular Friedel–Crafts Alkylation: Cyclization of the resulting intermediate promoted by a Lewis acid like BF3·OEt2 to form the spirobifluorene core.
-
Purification: The final product is typically purified by column chromatography.
OLED Device Fabrication
OLEDs are generally fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially in a high-vacuum environment (< 10-6 Torr) via thermal evaporation. A typical device architecture is as follows[4][5][6]:
ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic materials for the HIL, HTL, EML (host and dopant), ETL, and EIL are deposited by thermal evaporation at controlled rates. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode (e.g., Al or LiF/Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Visualizing OLED Architecture and Energy Levels
The following diagrams, generated using Graphviz, illustrate the fundamental structure and energy level alignment in a typical OLED device.
Caption: A typical multilayer OLED device architecture.
Caption: Energy level diagram for an OLED.
References
- 1. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
A Comparative Guide to 9-Phenyl-9-fluorenol in Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed evaluation of 9-Phenyl-9-fluorenol as a key reagent in specific chemical reactions, focusing on its role as a precursor to the 9-phenylfluorenyl (Pf) protecting group. Its performance is critically compared with other common amine protecting groups, supported by experimental data and detailed protocols to aid in reagent selection for stereospecific synthesis.
Introduction
This compound is a crystalline organic compound that serves as a versatile intermediate in organic synthesis.[1] While it has applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), its most significant role in synthetic chemistry is as the direct precursor to the 9-phenylfluorenyl (Pf) group.[1][2] The Pf group is an outstanding choice for the protection of nitrogen atoms in amino acids and their derivatives, primarily due to its exceptional ability to prevent the racemization of adjacent chiral centers during subsequent chemical manipulations.[3][4]
In drug development and asymmetric synthesis, maintaining the enantiomeric purity of chiral starting materials is paramount. Common N-protecting groups like Boc, Cbz, and Fmoc can often fail to adequately shield the acidic α-proton of amino acids, leading to epimerization under basic or even neutral conditions.[3] The bulky, rigid structure of the Pf group provides a robust steric shield that preserves the configurational integrity of the α-carbon, making it a superior choice for multi-step, enantiospecific syntheses.[5] This guide compares the Pf group, derived from this compound, against widely used alternatives.
Comparative Analysis of N-Protecting Groups
The efficacy of a protecting group is determined by its ease of installation and removal, its stability under various reaction conditions, and its ability to prevent side reactions. For chiral molecules, the most critical factor is the prevention of racemization. The following table summarizes the performance of the Pf group against other common N-protecting groups.
| Protecting Group | Precursor Reagent | Stability | Deprotection Conditions | Efficacy in Preventing Racemization (% ee) | Key Advantages | Key Disadvantages |
| 9-Phenylfluorenyl (Pf) | This compound | Stable to base, mild acid. Labile to strong acid. | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acidolysis. | Excellent (>99%)[3] | Superior prevention of racemization; Sterically demanding. | Harsh deprotection conditions may not be suitable for all substrates. |
| Trityl (Tr) | Trityl Chloride | Very acid-labile. Generally stable to base. | Mild acid (e.g., dilute TFA, formic acid). | Good (>90%) but less effective than Pf.[3] | Very mild deprotection; Bulky. | Limited acid stability restricts subsequent reaction choices.[3] |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | Stable to base and catalytic hydrogenation. Labile to acid. | Strong acid (e.g., TFA, HCl in dioxane). | Moderate (can lead to significant racemization under basic conditions).[3] | Widely used; Orthogonal to Fmoc and Cbz. | Fails to prevent racemization in many base-catalyzed reactions. |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate | Stable to acid. Labile to catalytic hydrogenation and strong base. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Moderate (some racemization observed).[3] | Stable to acidic conditions; Easily removed by hydrogenation. | Not stable to strong nucleophiles or bases. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acid and catalytic hydrogenation. Very base-labile. | Mild base (e.g., 20% piperidine (B6355638) in DMF). | Poor to Moderate (highly susceptible to racemization during deprotection).[3] | Very mild deprotection; Orthogonal to Boc and Cbz. | Base-lability and risk of racemization limit its use in certain sequences. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in N-protection are provided below.
Protocol 1: Synthesis of this compound via Grignard Reaction [6][7]
This protocol describes the synthesis of the title compound from 9-fluorenone (B1672902) and a phenyl Grignard reagent.
-
Materials: 9-Fluorenone (1.0 mol), bromobenzene (B47551) (1.5 mol), magnesium turnings (1.6 mol), anhydrous diethyl ether (800 mL), tetrahydrofuran (B95107) (THF, 300 mL), saturated aqueous ammonium (B1175870) chloride, brine.
-
Procedure:
-
A flame-dried 3-L, three-necked, round-bottomed flask under a nitrogen atmosphere is charged with bromobenzene (1.5 mol) and anhydrous diethyl ether (800 mL). The solution is cooled to 0°C.
-
Phenyllithium or a separately prepared phenylmagnesium bromide Grignard reagent is added slowly to the solution while maintaining the temperature at 0°C.
-
A solution of 9-fluorenone (1.0 mol) in THF (300 mL) is added dropwise to the reaction mixture over 25 minutes.
-
The ice bath is removed, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (250 mL).
-
The layers are separated. The organic layer is washed sequentially with water (800 mL) and brine (800 mL).
-
The aqueous layers are combined and back-extracted with diethyl ether (2 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from isooctane (B107328) or toluene (B28343) to yield this compound as a white to pale yellow solid.[6][8] The reported yield is approximately 88%.[8]
-
Protocol 2: Preparation of 9-Chloro-9-phenylfluorene [1]
This protocol details the conversion of the alcohol to the chloride, a common reagent for installing the Pf protecting group.
-
Materials: this compound, thionyl chloride (SOCl₂), diethyl ether.
-
Procedure:
-
This compound is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess SOCl₂ and solvent. The resulting 9-chloro-9-phenylfluorene is often used in the next step without further purification.
-
Note: The reaction of tertiary alcohols with thionyl chloride proceeds via an SN1-like mechanism and can be subject to rearrangements, although with this compound it typically yields the desired chloride.[9][10]
Protocol 3: N-Protection of an Amino Acid Ester with the Pf Group [11]
This protocol provides a modern, efficient method for installing the Pf group.
-
Materials: Amino acid methyl ester hydrochloride salt (1.0 mmol), 9-chloro-9-phenylfluorene (1.1 mmol), N-methylmorpholine (NMM, 2.2 mmol), silver nitrate (B79036) (AgNO₃, 1.2 mmol), acetonitrile (B52724) (MeCN).
-
Procedure:
-
To a solution of the amino acid methyl ester hydrochloride salt in MeCN, add N-methylmorpholine and stir for 5 minutes at room temperature.
-
Add 9-chloro-9-phenylfluorene and silver nitrate to the mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.
-
Upon completion, the mixture is filtered through celite to remove silver chloride, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the N-Pf-protected amino acid ester. Yields are often excellent (>90%).[11]
-
Visualizations
The following diagrams illustrate the key chemical and logical pathways discussed in this guide.
Caption: Synthesis of the active Pf protecting reagent from 9-fluorenone.
Caption: General workflow for N-protection using 9-chloro-9-phenylfluorene.
Caption: Logical comparison of Pf vs. common N-protecting groups.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. This compound | 25603-67-2 [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide: 9-Phenyl-9-fluorenyl (Pf) vs. Trityl (Tr) Protecting Groups for Amines
In the realm of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, the reversible protection of amine functionalities is a cornerstone of multistep syntheses. The choice of the appropriate protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its removal. This guide provides an in-depth comparison of two bulky and widely used amine protecting groups: the 9-phenyl-9-fluorenyl (Pf) group and the trityl (Tr) group. This objective analysis, supported by experimental data and protocols, is intended to assist researchers in making an informed decision for their specific synthetic needs.
Chemical Properties and Stability
The 9-phenyl-9-fluorenyl (Pf) and trityl (Tr) groups are both triphenylmethane-derived protecting groups, characterized by their significant steric bulk. This steric hindrance is a key feature, as it can offer selective protection of primary amines and, notably in the case of the Pf group, prevent racemization of adjacent chiral centers.[1]
The most significant chemical distinction between the Pf and Tr groups lies in their stability towards acidic conditions. The Pf group is remarkably more stable to acid than the Tr group.[1] In fact, it has been reported to be over 6,000 times more stable solvolytically than the trityl group.[1] This difference in acid lability is a crucial factor in designing orthogonal protection strategies in complex molecules.
The trityl group is readily cleaved by mild acids such as acetic acid, formic acid, or dilute trifluoroacetic acid (TFA).[2][3] In contrast, the cleavage of the Pf group typically requires much stronger conditions, such as hydrogenolysis or treatment with strong acids.[1]
Data Presentation: Stability and Cleavage Conditions
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Key Advantages | Key Disadvantages |
| 9-Phenyl-9-fluorenyl (Pf) | ![]() |
Trityl chloride (Tr-Cl) or Trityl bromide (Tr-Br) with a base (e.g., pyridine (B92270), triethylamine).[2]- Mild acids (e.g., 80% acetic acid, formic acid, 1% TFA in DCM).[2][3][7] - Lewis acids (e.g., BF₃·OEt₂, ZnBr₂).[2] - Hydrogenolysis (e.g., H₂, Pd/C).[7]- Mild cleavage conditions.[2] - The bulky nature allows for selective protection of primary amines.[7]- Prone to acid-catalyzed removal, limiting its use in the presence of other acid-labile groups.[1] - Less effective at preventing racemization compared to the Pf group.[1]
Experimental Protocols
Protection of a Primary Amine with 9-Phenyl-9-fluorenyl Bromide (Pf-Br)
This protocol is adapted from the traditional method for phenylfluorenylation.[4]
Materials:
-
Primary amine (1.0 equiv)
-
9-Bromo-9-phenylfluorene (Pf-Br) (1.05 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂) (1.05 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of the primary amine and potassium phosphate in anhydrous acetonitrile, add 9-bromo-9-phenylfluorene.
-
Add lead(II) nitrate to the mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the N-Pf protected amine.
Protection of a Primary Amine with Trityl Chloride (Tr-Cl)
This is a general procedure for the N-tritylation of amines.[2]
Materials:
-
Primary amine (1.0 equiv)
-
Trityl chloride (Tr-Cl) (1.1 equiv)
-
Triethylamine (B128534) (Et₃N) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous)
Procedure:
-
Dissolve the primary amine in anhydrous dichloromethane.
-
Add triethylamine or pyridine to the solution.
-
Add trityl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the N-Tr protected amine.
Deprotection of an N-Pf Protected Amine by Hydrogenolysis
This method is commonly used for the cleavage of the Pf group.[1]
Materials:
-
N-Pf protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (B129727) (MeOH) or Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Pf protected amine in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Deprotection of an N-Tr Protected Amine using Mild Acid
This protocol describes the acid-catalyzed removal of the trityl group.[2]
Materials:
-
N-Tr protected amine (1.0 equiv)
-
Formic acid (97+%) or 80% Acetic acid in water
Procedure using Formic Acid:
-
Treat the N-Tr protected amine with cold (0 °C) 97+% formic acid.
-
Stir the mixture for a few minutes (typically 3-10 minutes).
-
Remove the formic acid under reduced pressure (an oil pump may be required).
-
Co-evaporate the residue with dioxane, followed by ethanol (B145695) and diethyl ether to remove residual acid.
-
The deprotected amine can be further purified if necessary.
Mandatory Visualization
Caption: A logical comparison of the Pf and Tr protecting groups.
Caption: A typical experimental workflow for amine protection and deprotection.
Conclusion
The choice between the 9-phenyl-9-fluorenyl and trityl protecting groups for amines is a strategic one that hinges on the specific requirements of a synthetic route. The trityl group offers the convenience of mild removal conditions, making it a suitable choice for robust substrates where acid lability is not a concern. However, for syntheses involving chiral amines, especially α-amino acids and their derivatives, the 9-phenyl-9-fluorenyl group is often the superior choice due to its exceptional ability to prevent racemization. Its high stability towards acidic reagents also makes it an invaluable tool for complex, multi-step syntheses requiring orthogonal protection strategies. Researchers must carefully weigh the need for stereochemical integrity and acid stability against the necessity of mild deprotection conditions to select the optimal protecting group for their target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Assessing the Stability of the 9-Phenylfluorenyl Cation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of reactive intermediates is paramount for predicting reaction pathways and designing novel chemical entities. The 9-phenylfluorenyl cation is a notable carbocation whose stability is influenced by a unique combination of resonance delocalization and the anti-aromatic character of the fluorenyl system. This guide provides a comparative assessment of its stability against other common carbocations, supported by experimental data and detailed methodologies.
The stability of a carbocation is a measure of its thermodynamic favorability. More stable carbocations are formed more readily and are less reactive. The primary methods for quantifying carbocation stability include the determination of pK_R+ values and the measurement of solvolysis rates. Computational chemistry also provides valuable insights through the calculation of stabilization energies.
Comparative Analysis of Carbocation Stability
The 9-phenylfluorenyl cation exhibits significant stability, primarily due to the extensive delocalization of the positive charge into the phenyl ring and the biphenyl (B1667301) system of the fluorenyl moiety. However, this stabilization is counteracted by the anti-aromatic character of the 4n π-electron cyclopentadienyl (B1206354) ring within the fluorenyl structure. To contextualize its stability, a comparison with other well-known carbocations is presented below.
| Carbocation | pK_R+ | Relative Solvolysis Rate (vs. Trityl) | Key Stability Factors |
| 9-Phenylfluorenyl Cation | Not readily available | >6000 | Extensive resonance stabilization, partially offset by the anti-aromaticity of the fluorenyl ring system. |
| Trityl (Triphenylmethyl) Cation | -6.63[1] | 1 | Extensive resonance stabilization across three phenyl rings. |
| Benzhydryl (Diphenylmethyl) Cation | -13.3[1] | Slower than Trityl | Resonance stabilization across two phenyl rings. |
| Parent Fluorenyl Cation | -15.9[2] | Significantly slower than 9-phenylfluorenyl | Antiaromatic character of the 4n π cyclopentadienyl ring is a major destabilizing factor. |
Note: A more positive (or less negative) pK_R+ value indicates greater stability. Relative solvolysis rates are a kinetic measure of stability, where a faster rate of formation from a common precursor indicates a more stable carbocation.
The most striking piece of experimental evidence for the stability of the 9-phenylfluorenyl cation is its solvolysis rate. The 9-phenylfluorenyl (Pf) group is reported to be solvolytically over 6,000 times more acid stable than the trityl group, indicating a significantly higher barrier to the formation of the corresponding carbocation from a derivative like a chloride[3]. This suggests that while the trityl cation is thermodynamically very stable, the 9-phenylfluorenyl cation benefits from substantial electronic stabilization.
Experimental Protocols
Determination of Carbocation Stability via Solvolysis Rate Studies
The relative stability of carbocations can be determined by comparing the rates of solvolysis of their corresponding halides (e.g., chlorides or bromides) in a given solvent system. The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation.
A representative protocol, based on the work of Bolton, Chapman, and Shorter (1964), for comparing the solvolysis rates of 9-aryl-9-chlorofluorenes is as follows:
-
Preparation of Substrates: Synthesize the desired 9-aryl-9-chlorofluorenes from the corresponding 9-aryl-9-fluorenols.
-
Solvent System: Prepare a well-defined solvent system, for example, a mixture of ethanol (B145695) and acetone.
-
Kinetic Runs:
-
Dissolve a known concentration of the 9-aryl-9-chlorofluorene in the chosen solvent at a constant temperature.
-
Monitor the progress of the reaction over time. In the 1960s, this was often done by titrating the liberated hydrochloric acid with a standardized solution of a base at regular intervals. Modern methods might employ spectroscopic techniques to follow the disappearance of the reactant or the appearance of the product.
-
-
Rate Constant Calculation: The first-order rate constant (k) for the solvolysis reaction is calculated from the kinetic data.
-
Comparison: The relative rates of solvolysis of different 9-aryl-9-chlorofluorenes are then compared to infer the relative stabilities of the corresponding carbocations.
The Grunwald-Winstein equation can be applied to analyze the effect of the solvent on the solvolysis rate, providing further insight into the reaction mechanism and the nature of the carbocation intermediate.
Determination of pK_R+
The pK_R+ is a direct measure of the equilibrium constant for the reaction of a carbocation with water:
R+ + 2H₂O ⇌ ROH + H₃O+
A common method for determining pK_R+ involves UV-Vis spectroscopy:
-
Generation of the Carbocation: The carbocation is generated by dissolving the corresponding alcohol in a strong acid, such as sulfuric acid. The 9-phenylfluorenyl cation, for instance, is formed from 9-phenyl-9-fluorenol in acidic media and exhibits a characteristic deep red color with an absorption maximum around 494 nm[3][4][5].
-
Spectroscopic Measurement: The absorbance of the carbocation solution at its λ_max is measured in a series of solutions with varying acid concentrations (and thus, varying water activity).
-
Calculation: The ratio of the concentration of the carbocation to the alcohol is determined at each acid concentration. This data is then used to calculate the equilibrium constant (K_R+) and subsequently the pK_R+ (-log K_R+).
Factors Influencing the Stability of the 9-Phenylfluorenyl Cation
The stability of the 9-phenylfluorenyl cation is a balance of competing electronic effects.
Caption: A diagram illustrating the key stabilizing and destabilizing factors that determine the overall stability of the 9-phenylfluorenyl cation.
Conclusion
The 9-phenylfluorenyl cation occupies a unique position in the landscape of carbocation stability. While a definitive pK_R+ value remains elusive in the literature, extensive solvolysis data unequivocally demonstrates its remarkable stability, surpassing that of the well-established trityl cation. This stability arises from a powerful resonance delocalization that effectively counteracts the inherent anti-aromaticity of the fluorenyl ring system. For researchers in drug development and organic synthesis, the 9-phenylfluorenyl moiety offers a robust structural motif that can be exploited to modulate reactivity and control reaction pathways.
References
- 1. Table 4.15. Values of pKR+ for Some Carbocationsa Carbocation PKR+ Carbo.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. 368. Kinetics of solvolysis of 9-aryl-9-chlorofluorenes and related compounds in ethanol–acetone, in ethanol, or in methanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 9-Phenyl-9-fluorenol and Its Derivatives
The fluorene (B118485) scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3] Among these, 9-Phenyl-9-fluorenol and its related compounds have garnered significant interest for their potential as therapeutic agents.[4][5] This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these molecules, supported by quantitative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.[1][3]
Data Presentation: A Comparative Look at Biological Potency
The following tables summarize key quantitative data on the biological activities of selected 9-fluorenol derivatives, allowing for a direct comparison of their efficacy across various biological targets.
Table 1: Anticancer Activity of 9-Fluorenol and its Derivatives This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the potency of a compound in inhibiting cancer cell growth. Lower IC50 values denote higher potency.
| Derivative Class/Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene | HeLa (Cervical Cancer) | Cytotoxicity | 6.33 ± 3.02 (µg/mL) | [2][6] |
| O-aryl-carbamoyl-oxymino-fluorene | HT29 (Colon Adenocarcinoma) | Cytotoxicity | > 10 (µg/mL) | [2][6] |
| O-aryl-carbamoyl-oxymino-fluorene | MG63 (Osteosarcoma) | Cytotoxicity | 31.5 (µg/mL) | [2][6] |
| SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | MCF-7 (Breast Cancer) | SIRT2 Inhibition | 1.95 | [1] |
| LSO258 (Fluorene-triazole hybrid) | MOLM-13 (Leukemia) | Cytotoxicity | 25.5 | [1][2][3] |
| LSO272 (Fluorene-triazole hybrid) | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 | [1][2][3] |
| LSO278 (Fluorene-triazole hybrid) | MOLM-13 (Leukemia) | Cytotoxicity | 18.7 | [3] |
| LSO278 (Fluorene-triazole hybrid) | HCT-116 (Colon Cancer) | Cytotoxicity | 23.4 | [3] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | Cytotoxicity | 5.6 | [3] |
Note: Some data is reported in µg/mL and has been noted accordingly. Conversion to µM requires the molecular weight of the specific derivative.[2]
Table 2: Antimicrobial Activity of 9-Fluorenol Derivatives The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This table highlights the efficacy of fluorene derivatives against various bacterial and fungal pathogens.[3][6]
| Fluorene Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| 9-(phenylcarbamoyloxymino)fluorene | Staphylococcus aureus | >10 | [3] |
| 9-(phenylcarbamoyloxymino)fluorene | Pseudomonas aeruginosa | 10 | [3] |
| 9-(phenylcarbamoyloxymino)fluorene | Candida albicans | 5 | [3] |
| 9-((3-methyl-phenyl)carbamoyloxymino)fluorene | Staphylococcus aureus | 10 | [3] |
| 9-((3-methyl-phenyl)carbamoyloxymino)fluorene | Pseudomonas aeruginosa | 5 | [3] |
| 9-((3-methyl-phenyl)carbamoyloxymino)fluorene | Candida albicans | 1.25 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluorene | Staphylococcus aureus | 5 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluorene | Pseudomonas aeruginosa | 2.5 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluorene | Candida albicans | 2.5 | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorene | Staphylococcus aureus | 0.156 | [3][6] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorene | Pseudomonas aeruginosa | 1.25 | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorene | Candida albicans | 5 | [3] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate further investigation.[1]
1. MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the 9-fluorenol derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active metabolism to convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This technique is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3]
-
Preparation of Antimicrobial Agent: A stock solution of the fluorene derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[3]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard) is prepared.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[3]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[3]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
3. Plaque Reduction Assay for Antiviral Activity
This assay quantifies the infectivity of a lytic virus and evaluates the efficacy of antiviral compounds.[1]
-
Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.[1]
-
Virus and Compound Incubation: The virus is pre-incubated with serial dilutions of the 9-fluorenol derivative to allow the compound to neutralize the virus.[1]
-
Infection: The cell monolayers are infected with the virus-compound mixtures.[1]
-
Agarose Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid medium (e.g., containing agarose) to restrict virus spread and ensure the formation of localized plaques.[1]
-
Incubation and Staining: Plates are incubated for several days to allow plaque formation. The cells are then fixed and stained with a dye like crystal violet, which stains viable cells, making the plaques visible as clear zones.[1]
-
EC50 Calculation: The number of plaques is counted. The half-maximal effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]
Visualizing Mechanisms and Workflows
Signaling Pathways in Anticancer Activity Certain fluorene derivatives exert their anticancer effects by inhibiting key enzymes or inducing programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS).[2][3]
Caption: DHFR inhibition by 9-fluorenol derivatives disrupts DNA synthesis.[2]
Caption: ROS-induced apoptosis by fluorene derivatives.[3]
Experimental Workflow The following diagram illustrates a typical workflow for determining the antimicrobial efficacy of new compounds.
Caption: Workflow for MIC determination by broth microdilution.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9-Phenyl-9-fluorenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 9-Phenyl-9-fluorenol, ensuring compliance and minimizing risk. While specific disposal instructions for this compound are not extensively detailed in readily available literature, the following procedures are based on established best practices for hazardous chemical waste and information available for structurally similar compounds such as 9-Fluorenol.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to recognized standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves for any perforations before use and to employ proper glove removal techniques to prevent skin contact.
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: To minimize the risk of inhalation, especially where dust formation is possible, handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
General Handling Procedures:
-
Avoid the formation and accumulation of dust.[1]
-
Prevent contact with skin, eyes, and clothing.
-
Thoroughly wash hands with soap and water after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances like oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[2] Disposing of this compound down the drain or in regular trash is strictly forbidden due to its potential environmental toxicity.[2]
Step 1: Waste Segregation
Proper segregation is fundamental to a compliant disposal process. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2]
Step 2: Container Selection and Management
-
Use a suitable, chemically compatible container with a secure lid for waste collection.[2]
-
The container must be in good condition, free from leaks or cracks.
-
Keep the container closed at all times, except when adding waste.[2]
Step 3: Labeling
Accurate and clear labeling is a critical safety and regulatory requirement.
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
If the waste is a mixture, list all chemical components and their approximate percentages.[2]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This storage area must be well-ventilated.
Step 5: Final Disposal
-
Arrange for the final disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.[1]
-
Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal of Empty Containers:
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to air-dry, and with the chemical label completely defaced, the container may be disposed of as regular solid waste, pending institutional guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 93-95 °C[3][4] |
| Boiling Point | 436.4 °C at 760 mmHg[4] |
| Flash Point | 166.7 °C[4] |
| Density | 1.242 g/cm³[4] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect laboratory personnel.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills, evacuate all non-essential personnel.
-
Wear Appropriate PPE: Before initiating cleanup, don the full personal protective equipment detailed above.
-
Contain the Spill: Cover and contain the spilled solid with an inert, absorbent material such as sand or vermiculite.[2] Avoid actions that could generate dust.[2]
-
Collect the Spilled Material: Carefully sweep up the contained material and place it into a sealable and clearly labeled container for hazardous waste disposal.[1][2]
-
Decontaminate the Area: Thoroughly clean the surface of the spill area. All cleaning materials used must also be collected and disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

